Neodymium titanate
Description
Structure
2D Structure
Properties
CAS No. |
12035-31-3 |
|---|---|
Molecular Formula |
Nd2O7Ti2 |
Molecular Weight |
496.21 g/mol |
IUPAC Name |
neodymium(3+);oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Nd.7O.2Ti/q2*+3;7*-2;2*+4 |
InChI Key |
VOPSYYWDGDGSQS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
Other CAS No. |
12035-31-3 89412-12-4 |
physical_description |
DryPowde |
Synonyms |
dineodymium dititanium heptaoxide |
Origin of Product |
United States |
Synthesis and Advanced Fabrication Methodologies for Neodymium Titanate Materials
Solid-State Reaction Routes for Crystalline Neodymium Titanate Ceramics
The solid-state reaction method is a conventional and widely utilized technique for synthesizing polycrystalline this compound (Nd₂Ti₂O₇) ceramics. This approach involves the high-temperature reaction of solid precursors, typically neodymium oxide (Nd₂O₃) and titanium dioxide (TiO₂), to form the desired compound. researchgate.net The process is valued for its scalability and ability to produce materials with minimal impurity phases when carefully controlled.
Optimization of Calcination and Sintering Parameters for Phase Purity and Densification
The formation of phase-pure and dense this compound ceramics via solid-state reaction is critically dependent on the optimization of calcination and sintering parameters. Calcination is a heat treatment step applied to the initial mixture of precursors to initiate the chemical reaction and form the desired crystal structure. Sintering is a subsequent thermal process that increases the density and strength of the ceramic body.
Calcination: The temperature and duration of calcination significantly influence the phase composition of the resulting powder. For instance, a mixture of Nd₂O₃ and TiO₂ can be calcined at temperatures ranging from 1100°C to 1350°C. researchgate.net One study demonstrated that calcining a wet-mixed powder of Nd₂O₃ and TiO₂ at 1100°C for 4 hours was sufficient to form single-phase this compound. Another approach using a self-propagating high-temperature synthesis (SHS) method showed that phase-pure crystalline Nd₂Ti₂O₇ could be formed at an exothermic maximum temperature around 1200°C. scispace.com The goal of calcination is to achieve complete reaction of the precursors, avoiding the presence of unreacted oxides or intermediate phases in the final product.
Sintering: Following calcination and grinding, the powder is typically pressed into pellets and sintered at higher temperatures to achieve high density. Sintering temperatures for this compound ceramics are generally in the range of 1375°C to 1550°C. scispace.com Sintering at 1375–1400°C can yield ceramics with approximately 95% of their theoretical density. Another study found that sintering at temperatures between 1350°C and 1550°C resulted in densities of 93–95% of the theoretical density for SHS-derived powders, which was a notable improvement over the 82-89% density achieved with conventionally prepared solid-state route samples. scispace.com The sintering process promotes grain growth and the reduction of porosity, leading to a dense ceramic body with improved mechanical and electrical properties. The sharpness of X-ray diffraction (XRD) peaks in sintered samples, compared to calcined powders, indicates an increase in particle size and crystallinity. nepjol.info
| Sintering Temperature (°C) | Resulting Density (% of Theoretical) | Synthesis Method | Reference |
| 1375-1400 | ~95% | Solid-State Reaction | |
| 1350-1550 | 93-95% | SHS | scispace.com |
| 1350-1550 | 82-89% | Solid-State Reaction | scispace.com |
Influence of Stoichiometry and Precursor Purity on Resultant this compound Phases
The stoichiometry and purity of the precursor materials are paramount in the synthesis of high-quality this compound. Precise control over the molar ratio of neodymium and titanium precursors is essential to obtain the desired Nd₂Ti₂O₇ phase and prevent the formation of secondary phases.
Stoichiometry: In the solid-state synthesis of Nd₂Ti₂O₇, a 1:2 molar ratio of Nd₂O₃ to TiO₂ is required. Deviations from this stoichiometry can lead to the formation of other this compound phases or the presence of unreacted precursor oxides. Research on related titanate systems, such as neodymium-doped barium titanate (BaTiO₃), highlights the sensitivity of the final crystal structure to dopant concentration. researchgate.netkyushu-u.ac.jp While not directly about Nd₂Ti₂O₇, these studies underscore the importance of precise stoichiometric control in titanate chemistry. For instance, in the synthesis of Ba₁₋ₓNdₓTiO₃, the mole concentration of neodymium directly influences the phase transition from tetragonal to cubic. kyushu-u.ac.jp
Precursor Purity: The purity of the starting materials, such as Nd₂O₃ and TiO₂, directly impacts the purity of the final this compound ceramic. High-purity precursors (e.g., >99.9%) are often used to minimize the presence of unwanted impurities that can affect the material's dielectric and other functional properties. icm.edu.pl The use of precursors with a mean particle size of less than 15 nm and a high surface area (>55 m²/g) can also help to minimize impurities. Impurities can act as defects in the crystal lattice, potentially altering the material's performance. For example, in the co-precipitation synthesis of Nd-doped BaTiO₃, impurities like BaCO₃ can emerge, affecting the dielectric constant. kyushu-u.ac.jp
Solution-Based Chemical Synthesis Techniques for this compound
Solution-based chemical synthesis methods offer several advantages over traditional solid-state reactions, including better homogeneity, control over particle size and morphology, and often lower synthesis temperatures. These techniques involve the reaction of precursors in a liquid medium to produce this compound powders, films, or other nanostructures.
Sol-Gel Processing for Nanocrystalline this compound Powders and Films
The sol-gel method is a versatile technique for producing stoichiometrically precise and homogeneous nanocrystalline this compound powders and thin films. cambridge.org This process typically involves the hydrolysis and condensation of metal-organic precursors in a solvent.
For producing powders, a common route starts with the formation of a titania sol. This can be achieved by the peptization of titanium dioxide gel, resulting in a sol of TiO₂ crystallites. This titania sol is then mixed with a neodymium nitrate (B79036) solution under acidic conditions (pH 1.7–2.2) to ensure a homogeneous distribution of cations. The resulting suspension is then dried, often through spray atomization, and calcined at temperatures around 800–1000°C to form the Nd₂Ti₂O₇ phase. This method allows for the production of fine-grained microstructures.
For thin films, the sol-gel process involves depositing a precursor solution onto a substrate, followed by heat treatment. For example, neodymium-doped titania thin films have been prepared using a TiCl₄ precursor. cambridge.org The as-deposited amorphous films are then annealed to induce crystallization into the desired phase. cambridge.org The grain size of the resulting film can be controlled by the annealing temperature. cambridge.org
Hydrothermal Synthesis Approaches for Controlled Morphology this compound
Hydrothermal synthesis is a powerful method for producing crystalline materials with controlled morphology by carrying out the reaction in an aqueous solution at elevated temperatures and pressures. This technique has been successfully adapted to synthesize this compound with specific structural characteristics.
In a typical hydrothermal synthesis of Nd₂Ti₂O₇, titanate nanotubes (TiNTs) can be reacted with a neodymium hydroxide (B78521) precursor in an aqueous medium. By controlling the reaction temperature and time, different morphologies can be achieved. For example, a reaction at 200°C for 24 hours can produce dendritic Nd₂Ti₂O₇ crystals. Lowering the temperature to 110°C for 12 hours can yield particles in the 300–500 nm range, while longer durations can promote the growth of larger single-crystal domains. The morphology of the final product is highly dependent on parameters such as the pH of the precursor solution, reaction temperature, and reaction time. rsc.orgresearchgate.net Studies on other titanates have shown that increasing the hydrothermal temperature can lead to a higher degree of crystallization. rsc.org
| Temperature (°C) | Duration (hours) | Resulting Morphology | Reference |
| 200 | 24 | Dendritic Crystals | |
| 110 | 12 | 300-500 nm Particles | |
| 110 | 24 | >1 µm Single-Crystal Domains |
Co-precipitation Methodologies for Homogeneous this compound Precursors
The co-precipitation method is a straightforward and effective technique for synthesizing homogeneous precursors for this compound. This method involves the simultaneous precipitation of neodymium and titanium species from a solution, ensuring a high degree of mixing at the atomic level. mpg.denepjol.info
One approach involves the hydrolysis of a mixture of neodymium nitrate and titanium tetrachloride using urea. researchgate.net This process yields a homogeneous mixture of neodymium and titanium hydroxides. researchgate.net Subsequent pyrolysis of this precursor at around 950°C results in the formation of phase-pure Nd₂Ti₂O₇. researchgate.net Another co-precipitation route involves using ammonium (B1175870) oxalate (B1200264) to precipitate stoichiometric amounts of Nd(NO₃)₃ and TiCl₄ solutions, followed by sintering at 1200°C to form Nd₂Ti₂O₇. The pH of the solution during precipitation is a critical parameter that needs to be controlled to avoid the formation of unwanted byproducts. researchgate.net For instance, adjusting the pH to 9–10 can help minimize carbonate contamination when using certain precursors. The co-precipitation method is advantageous for producing precursors that can be converted to the final product at relatively low temperatures. umich.edu
Advanced Consolidation and Crystal Growth Techniques for this compound
Advanced consolidation and crystal growth techniques are pivotal in producing high-density, high-purity this compound materials with tailored microstructures and properties. These methods are essential for applications ranging from electronic components to host materials for solid-state lasers.
Spark Plasma Sintering (SPS) is a powerful technique for the rapid consolidation of powders into dense ceramic bodies. mdpi.com This method utilizes simultaneous application of pulsed direct current and uniaxial pressure, enabling densification at lower temperatures and shorter times compared to conventional sintering methods. mdpi.com
For this compound (Nd₂Ti₂O₇) pyrochlores, a material of interest for ceramic waste forms, SPS has proven effective in achieving high densities. researchgate.net Research has demonstrated that by using pre-synthesized single-phase Nd₂Ti₂O₇ powder, near-theoretical density (99%) can be achieved by sintering at a temperature of 1225°C. researchgate.net The densification process involves initial bulk deformation through neck formation and growth, followed by a slower mass transport stage. researchgate.net
A notable characteristic of SPS-processed Nd₂Ti₂O₇ is the development of preferred crystallographic orientation, specifically of the (001) and (012)-type planes. researchgate.net The resulting microstructure consists of well-defined grains, with an average size of 4.67 µm for samples sintered at 1250°C with no holding time, though grain sizes can range from 1 to 15 µm. researchgate.net The ability of SPS to rapidly produce highly dense materials while influencing microstructure makes it a key technology for fabricating advanced this compound ceramics. mdpi.comresearchgate.net
Table 1: Spark Plasma Sintering (SPS) Parameters and Resulting Properties for this compound (Nd₂Ti₂O₇) Pyrochlore (B1171951)
| Sintering Temperature (°C) | Dwell Time (minutes) | Applied Pressure (MPa) | Relative Density (%) | Average Grain Size (µm) | Key Observations |
| 1140 | Varied | Not Specified | Studied for densification behavior | Not Specified | Chosen based on initial sintering curves to study densification kinetics. researchgate.net |
| 1225 | Not Specified | Not Specified | ~99 | Not Specified | Achieved near-theoretical density. researchgate.net |
| 1250 | 0 | Not Specified | High | 4.67 | Grains ranged from 1-15 µm; preferred orientation observed. researchgate.net |
| 1450 | 5 | 70 | 98 (for high-entropy pyrochlore) | 0.4–0.5 | Resulted in low porosity and equiaxed grains. elsevier.es |
Optical Zone Melting for Monocrystal Growth of Neodymium-Doped Titanates
The optical floating zone (OFZ) method is a crucible-free technique ideal for growing high-purity single crystals of refractory materials, including neodymium-doped titanates. arxiv.orgmdpi.com This technique uses high-power lamps to create a molten zone in a polycrystalline feed rod, which is then slowly passed through the focused light, allowing a single crystal to solidify from the melt. arxiv.org
The technology has been successfully applied to grow monocrystals of yttrium titanate doped with neodymium ions (Nd:Y₂Ti₂O₇). researchgate.netejournal.by This method is particularly advantageous as it avoids contamination from a crucible and can be conducted in controlled atmospheres, which is crucial for maintaining the desired stoichiometry and valence state of the dopant ions. mdpi.com
Analysis of the resulting crystals reveals that neodymium ions can form two distinct types of optical centers within the yttrium titanate lattice. researchgate.netejournal.by This has significant implications for their spectroscopic and laser properties. The ability to produce large, high-quality single crystals is essential for their potential use in quantum electronics and solid-state lasers. researchgate.netejournal.by The OFZ technique allows for crystal growth at high temperatures, up to 3000 °C, and under high gas pressures, which can suppress dissociation or evaporation of the melt components. mdpi.com
Precision Thin Film Deposition Strategies for this compound Systems
The fabrication of thin films of this compound is critical for its integration into various electronic and optical devices. Several precision deposition techniques are employed to achieve high-quality films with controlled thickness, composition, and crystal structure.
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used to grow high-quality thin films of complex oxide materials. wiley-vch.de The process involves focusing a high-power pulsed laser onto a target of the desired material (in this case, this compound) inside a vacuum chamber. wiley-vch.deuniversitywafer.com The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate, forming a thin film. wiley-vch.de
A key advantage of PLD is its ability to maintain the stoichiometry of the target material in the deposited film, which is crucial for complex compounds like this compound. wiley-vch.devaccoat.com The technique allows for precise control over film thickness by adjusting the number of laser pulses. universitywafer.com PLD has been successfully used to grow various complex oxide thin films, including lanthanide-doped bismuth titanate films, demonstrating its capability for producing crystalline films with specific properties. tms.org The growth can be performed in a high vacuum or in a background gas, such as oxygen, to ensure proper film oxygenation. wiley-vch.de
Table 2: Key Parameters and Capabilities of Pulsed Laser Deposition (PLD)
| Parameter | Description | Impact on Film Properties |
| Laser Fluence | Energy per unit area of the laser pulse (J/cm²). vaccoat.com | Affects deposition rate, film quality, and stoichiometry. vaccoat.com |
| Repetition Rate | Number of laser pulses per second (Hz). vaccoat.com | Influences deposition rate and can affect film morphology. vaccoat.com |
| Substrate Temperature | The temperature at which the substrate is held during deposition. | Crucial for controlling crystallinity, orientation, and surface morphology of the film. vaccoat.com |
| Background Gas Pressure | The pressure of the ambient gas (e.g., oxygen) in the chamber. wiley-vch.de | Affects the plasma plume dynamics and the oxygen stoichiometry of the deposited oxide film. wiley-vch.de |
| Target-Substrate Distance | The distance between the material target and the substrate. | Influences deposition uniformity and the kinetic energy of depositing species. |
Sputtering Target Fabrication and Application in this compound Film Growth
Sputtering is a widely used physical vapor deposition (PVD) method for producing uniform thin films over large areas. material-sys.com The process involves bombarding a target material with energetic ions in a vacuum, which ejects atoms from the target that then deposit onto a substrate. material-sys.comnanorh.com For this compound films, a high-purity this compound (Nd₂Ti₂O₇) sputtering target is required. americanelements.com
These targets are typically fabricated through ceramic processing routes, such as solid-state reaction followed by sintering or hot-pressing to achieve high density and fine grain size. americanelements.com The quality of the sputtering target is critical, as it directly influences the properties of the deposited film. High-density targets lead to higher deposition rates and a more stable process. material-sys.com
Sputtering is used in various industries, including semiconductor manufacturing and optical coatings. americanelements.comamericanelements.com this compound targets can be produced in various shapes and sizes to fit different sputtering systems. americanelements.comphotonexport.com The composition of the film grown by sputtering closely mirrors that of the target, making it a reliable method for depositing complex oxides. material-sys.com
Dip-coating is a simple and cost-effective solution-based method for depositing thin films. researchgate.netpreprints.org The process involves immersing a substrate into a precursor solution containing the chemical constituents of the desired film, followed by withdrawal at a controlled speed. researchgate.netbiolinscientific.com As the solvent evaporates, a thin layer is left on the substrate. preprints.orgbiolinscientific.com
For multi-layered this compound films, the substrate can be dipped multiple times, with a drying or heating step after each cycle to build up the desired thickness. biolinscientific.com This technique allows for the creation of layered structures with different materials by using multiple precursor solutions. biolinscientific.com The thickness of the film is influenced by factors such as the withdrawal speed, the viscosity of the solution, and the number of dipping cycles. preprints.org
This method has been used to deposit lanthanum titanate (La₂Ti₂O₇) thin films, a material structurally similar to this compound. core.ac.uk By controlling the solution concentration and annealing conditions, it is possible to influence the grain size and crystallographic orientation of the resulting film. core.ac.uk While it is a slower process compared to PVD techniques, dip-coating offers flexibility and is suitable for coating large and complex-shaped substrates. researchgate.net
Metal-Organic Solution Deposition (MOD) for Crystalline this compound Films
Metal-Organic Solution Deposition (MOD), a non-vacuum, chemical solution-based technique, offers a versatile and cost-effective route for fabricating high-quality crystalline this compound thin films. This method involves the deposition of a precursor solution containing neodymium and titanium organic compounds onto a substrate, followed by thermal treatments to remove organic components and crystallize the desired oxide phase. The MOD process allows for precise stoichiometric control and the formation of homogeneous films, making it an attractive method for electronic and optical applications.
The general workflow of the MOD process begins with the synthesis of a stable precursor solution. This is typically achieved by dissolving metal-organic compounds, such as metal carboxylates or alkoxides, in a suitable organic solvent. The choice of precursors and solvents is critical to ensure a stable solution that does not undergo premature hydrolysis or precipitation.
Once the precursor solution is prepared, it is applied to a substrate using techniques like spin-coating or dip-coating. This is followed by a pre-annealing or pyrolysis step at a relatively low temperature to decompose the organic ligands and form an amorphous metal-oxide film. The final and most crucial step is a high-temperature annealing process, which facilitates the crystallization of the film into the desired this compound phase. The annealing temperature and atmosphere play a significant role in the final microstructure and properties of the film.
Research Findings in MOD of Neodymium-Containing Titanate Films
Research into the MOD of related materials, such as neodymium-substituted bismuth titanate (BNT), provides valuable insights into the deposition process for this compound. In these studies, precursors like bismuth nitrate, neodymium nitrate, and titanium butoxide are often used. The solvent system typically consists of acetic acid and 2-methoxyethanol (B45455) to ensure the stability of the precursor solution.
A critical aspect of the MOD process is the thermal treatment schedule. A multi-step annealing process is commonly employed. For instance, after spin-coating the solution onto a substrate, the film is often dried at a low temperature to remove the solvent, followed by a pre-annealing step at a higher temperature (e.g., 400-500°C) to decompose the organic components. The final crystallization is then achieved by annealing at a higher temperature, typically in the range of 600-800°C. The final annealing temperature is a key parameter that influences the crystallinity and orientation of the film. For example, in the fabrication of Bi3.15Nd0.85Ti3O12 thin films, a post-deposition annealing temperature of 700°C was found to be effective for achieving a well-crystallized perovskite structure. iphy.ac.cn
The table below summarizes typical parameters and findings from research on the synthesis of neodymium-containing titanate films using the MOD technique.
| Precursor Materials | Substrate | Deposition Technique | Annealing Temperature | Resulting Phase/Orientation |
| Bismuth nitrate, Neodymium nitrate, Titanium butoxide | Pt/TiO₂/SiO₂/Si | Spin-coating | 700°C | Single-phase bismuth-layered structure with (001) and (117) orientation. iphy.ac.cn |
| Neodymium carboxylates, Titanium carboxylates | Not specified | Not specified | 650°C | Good crystallinity and magneto-optical properties were obtained with pre-annealing at 350-450°C. researchgate.net |
It has been observed that the pre-annealing temperature has a significant effect on the final film properties. Studies on Nd-based magnetic garnet films prepared by MOD showed that pre-annealing at temperatures between 350-450°C resulted in good crystallinity. researchgate.net This step is crucial for the decomposition of alkyl groups while retaining the -COO⁻ groups, which facilitates the subsequent formation of the desired crystalline phase during the final high-temperature annealing. researchgate.net The final annealing step not only crystallizes the film but can also influence its preferred orientation, which is critical for anisotropic properties. For instance, in Nd³⁺-substituted Bi₄Ti₃O₁₂ films, a preferred (001) and (117) orientation was achieved, which is significant for ferroelectric applications. iphy.ac.cn
Crystallographic Studies and Structural Phase Engineering of Neodymium Titanate
Crystal Structure Determination and Refinement in Neodymium Titanate Compounds
The precise determination of the crystal structure of this compound and its related compounds is fundamental to understanding their properties. Techniques like X-ray diffraction, coupled with powerful analytical methods, provide the necessary insights into their atomic arrangements.
Rietveld Refinement Analysis of this compound Powder X-ray Diffraction Data
The Rietveld method is a powerful technique for refining crystal structure parameters from powder diffraction data. acs.org It involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of lattice parameters, atomic positions, and other structural details. acs.org This method has been successfully applied to various titanate systems. For instance, in the study of Mn₁₋ₓZnₓTiO₃ solid solutions, Rietveld refinement of X-ray powder diffraction data was used to determine the crystal structures, showing that the divalent cations and Ti⁴⁺ are distributed in ordered layers of octahedra. researchgate.net The refinement process starts with an initial structural model, and through a least-squares procedure, the calculated profile is matched to the observed data. acs.orgresearchgate.net
Combined X-ray and neutron diffraction Rietveld refinements have been employed to study lanthanide-doped lead-zirconium-titanate (PZT) perovskites. For Nd-doped PZT, the refinement results, including lattice parameters and unit cell volume, indicated that the relatively large Nd³⁺ cation preferentially occupies the A-site in the perovskite structure. The quality of the Rietveld refinement is often assessed by agreement factors, with weighted-profile R-values (Rwp) below 10% typically considered good for combined refinements.
The application of Rietveld refinement extends to complex structures like the Ruddlesden–Popper titanates, such as H₀.₇Na₀.₃NdTiO₄·0.3H₂O and HNdTiO₄. mdpi.com In these cases, the refinement of X-ray diffraction data allowed for the precise determination of the positions of all atoms except hydrogen, revealing structural changes like the relative shift of Nd-containing slabs upon partial protonation and hydration. mdpi.com
Investigation of Monoclinic and Layered Perovskite Structures (e.g., Nd₂Ti₂O₇)
This compound (Nd₂Ti₂O₇) is known to crystallize in a layered perovskite structure. researchgate.netrsc.org These structures consist of perovskite-type slabs, which in the case of Nd₂Ti₂O₇, are composed of corner-sharing TiO₆ octahedra with Nd ions situated between them. researchgate.netiucr.org The slabs are stacked along a specific crystallographic direction, interconnected by Nd-O bonds. researchgate.netiucr.org
Early studies identified the crystal structure of Nd₂Ti₂O₇ as monoclinic with the space group P2₁. researchgate.netiucr.orgresearchgate.net However, subsequent redeterminations using single-crystal X-ray diffraction have provided more refined structural data. One such study reported a monoclinic cell with space group P112₁ and lattice parameters of a = 7.6747(1) Å, b = 13.0025(2) Å, c = 5.4640(1) Å, and γ = 98.5165(5)°. iucr.orgnih.gov This refined structure has a halved unit cell compared to the one initially proposed. iucr.orgnih.gov The structure is non-centrosymmetric, a prerequisite for ferroelectricity, with the displacement of Nd and Ti ions from the geometric centers of their coordination polyhedra leading to a net polarization along the c-axis. researchgate.netiucr.orgnih.gov
The layered perovskite structure of Nd₂Ti₂O₇ is sensitive to external conditions. High-pressure studies using X-ray diffraction have shown a gradual structural phase transition from the initial monoclinic P2₁ phase to a monoclinic P2 phase at approximately 19 GPa. researchgate.netresearchgate.net Furthermore, doping can influence the crystal structure. For instance, in the Nd₂(Zr₁₋ₓTiₓ)₂O₇ series, as the content of Nd₂Zr₂O₇ increases, the structure transforms from the monoclinic layered perovskite (P2₁) to a cubic pyrochlore (B1171951) structure with the space group Fd-3m. core.ac.uk
| Parameter | Value (Scheunemann & Müller-Buschbaum, 1975) researchgate.netiucr.org | Value (Redetermination) iucr.orgnih.gov |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P112₁ |
| a (Å) | 7.677 | 7.6747 (1) |
| b (Å) | 26.013 | 13.0025 (2) |
| c (Å) | 5.465 | 5.4640 (1) |
| γ (°) | 98.4 | 98.5165 (5) |
| Unit Cell Volume (ų) | ~1081.5 | 539.24 (2) |
Analysis of Tungsten Bronze Superstructures (e.g., Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄)
The barium neodymium titanates with the general formula Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄ belong to the tungsten bronze family of materials. researchgate.netacs.org These compounds exhibit a complex crystal structure characterized by a framework of corner-sharing TiO₆ octahedra, which creates channels of different shapes. researchgate.netscispace.com Specifically, the structure of Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄ contains pentagonal and tetragonal channels. researchgate.netscispace.com
Detailed structural investigations using synchrotron X-ray diffraction and electron energy loss spectroscopy have revealed that the larger Ba²⁺ ions predominantly occupy the pentagonal channels, while the smaller Nd³⁺ ions are located in the tetragonal channels. researchgate.netacs.org However, there is a degree of site-mixing, with some Ba²⁺ ions substituting for Nd³⁺ in the tetragonal sites. researchgate.netacs.org The distribution of these cations within the available sites is crucial as it defines the defect structure of the material. researchgate.netacs.org
The crystal structure of these tungsten bronze compounds is typically orthorhombic with the space group Pnma. scispace.comresearchgate.net For the Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄ solid solution, as the value of 'n' increases, the lattice parameters (a, b, and c) and consequently the unit cell volume decrease. researchgate.netresearchgate.net This reduction is attributed to the substitution of larger Ba²⁺ ions by smaller Nd³⁺ ions. The structure can be described as a superstructure with a complex nanostructure resembling stacked layers. researchgate.netacs.org
| n | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |
|---|---|---|---|---|
| 0.0 | ~12.23 | ~22.38 | ~7.70 | ~2108 |
| 0.3 | ~12.21 | ~22.34 | ~7.68 | ~2094 |
| 0.4 | ~12.20 | ~22.32 | ~7.67 | ~2087 |
| 0.5 | ~12.19 | ~22.30 | ~7.66 | ~2080 |
Structural Phase Transitions in this compound Systems
This compound and related compounds can undergo structural phase transitions, which are changes in their crystal structure induced by external factors like temperature or doping. These transitions are often accompanied by significant changes in the material's physical properties.
Tetragonal to Cubic Phase Transformations Induced by Doping and Temperature
In some perovskite titanates, doping with neodymium can induce a phase transformation from a tetragonal to a cubic crystal structure. kyushu-u.ac.jpresearchgate.net A notable example is Nd-doped barium titanate (BaTiO₃). kyushu-u.ac.jpresearchgate.net Pure BaTiO₃ exhibits a tetragonal structure at room temperature. kyushu-u.ac.jpcas.cz However, when doped with Nd³⁺ ions, which substitute for Ba²⁺ ions at the A-site of the perovskite structure, a phase transition to a cubic structure can be observed. kyushu-u.ac.jpresearchgate.net
This structural change is dependent on the concentration of the Nd dopant. kyushu-u.ac.jpresearchgate.net Studies on Ba₁₋ₓNdₓTiO₃ have shown that as the concentration of Nd (x) increases, the tetragonal distortion of the unit cell decreases, eventually leading to a cubic phase. kyushu-u.ac.jpresearchgate.net For instance, in one study, the phase transition from tetragonal to cubic was observed for x values greater than or equal to 0.04. researchgate.net This transformation is evidenced in X-ray diffraction patterns by the merging of characteristic tetragonal peaks, such as the (002) and (200) reflections, into a single peak corresponding to the cubic phase. researchgate.net
The driving force for this phase transition is the difference in ionic radii between the host and dopant cations. The smaller ionic radius of Nd³⁺ compared to Ba²⁺ leads to a contraction of the unit cell and stabilizes the more symmetric cubic structure. researchgate.net Temperature also plays a crucial role, with the transition from the ferroelectric tetragonal phase to the paraelectric cubic phase occurring at the Curie temperature (Tc). epj-conferences.org Doping with Nd can shift this transition temperature. epj-conferences.org
Ferroelectric-Paraelectric Phase Transitions and Associated Structural Changes
Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field. This property is intrinsically linked to their non-centrosymmetric crystal structure. jomardpublishing.com Upon heating, ferroelectric materials undergo a phase transition to a paraelectric state at a specific temperature known as the Curie temperature (Tc). tandfonline.com In the paraelectric phase, the spontaneous polarization vanishes, and the crystal structure is typically more symmetric and centrosymmetric. aps.org
For this compound compounds that exhibit ferroelectricity, such as Nd₂Ti₂O₇, the ferroelectric-paraelectric phase transition involves a change from its non-centrosymmetric monoclinic structure to a higher symmetry paraelectric phase. jomardpublishing.com The transition temperature for Nd₂Ti₂O₇ is reported to be very high, around 1482°C. jomardpublishing.com
In other related systems, like bismuth this compound (Bi₃.₆Nd₀.₄Ti₃O₁₂), a broad dielectric peak observed around 390°C indicates the phase transition temperature. researchgate.net The structural changes associated with this transition involve the disappearance of the atomic displacements responsible for the spontaneous polarization. aps.org The nature of this transition can be either displacive, involving the softening of a lattice phonon mode, or order-disorder, related to the ordering of local electric dipoles. aps.org In many ferroelectric materials, both mechanisms can coexist. aps.org Doping can significantly influence the ferroelectric-paraelectric phase transition, sometimes leading to a "diffuse" or broadened transition, where the change in properties occurs over a range of temperatures rather than at a sharp point. researchgate.nettandfonline.com
Microstructural Evolution and Grain Boundary Engineering in this compound Ceramics
Mechanisms of Abnormal Grain Growth and Strategies for Microstructure Homogenization
Abnormal grain growth (AGG), also known as exaggerated or secondary recrystallization, is a phenomenon where a small number of energetically favorable grains grow rapidly at the expense of a matrix of finer grains, leading to a bimodal and heterogeneous microstructure. wikipedia.org In this compound ceramics, AGG can result in the formation of large, elongated, or tabular-shaped grains. researchgate.net This can be undesirable in applications like piezoelectric ceramics where it may degrade the piezoelectric effect. wikipedia.org
The mechanisms driving AGG in ceramic systems are complex and can be attributed to several factors, including:
Anisotropic Surface Energy: If the energy of the grain boundaries is not uniform in all crystallographic directions, grains with low-energy facets will have a driving force to grow larger than those with high-energy facets.
Secondary Phases and Impurities: The presence of inclusions or impurities at the grain boundaries can either pin the boundaries and inhibit normal grain growth or, in some cases, create localized liquid phases that accelerate the growth of certain grains. wikipedia.org
Spontaneous Grain Boundary Activation: Recent research suggests that the spontaneous activation of a grain boundary can open diffusion pathways, allowing a single grain to grow and rotate, coalescing with a neighbor. wikipedia.org
In undoped this compound (Nd₂Ti₂O₇) ceramics, abnormal grain growth has been observed, with tabular to lath-shaped grains reaching sizes of up to 100μm. researchgate.net
Strategies for Microstructure Homogenization:
To counteract AGG and achieve a more uniform and fine-grained microstructure, various strategies can be employed:
Doping: The introduction of specific dopants can effectively control grain growth. For instance, doping this compound with niobium pentoxide (Nb₂O₅) has been shown to control grain growth. researchgate.net Similarly, in barium titanate ceramics, co-doping with lanthanum (La³⁺) and neodymium (Nd³⁺) ions has been observed to inhibit grain formation, which is attributed to an impurity drag mechanism at the grain boundaries. chalcogen.ro
Control of Sintering Parameters: Careful control of the sintering temperature and time can influence grain growth kinetics.
Stoichiometry Control: In titanate perovskites like strontium titanate, the ratio of A-site to B-site cations (e.g., Sr/Ti ratio) significantly impacts grain growth behavior. Sr-rich compositions tend to exhibit normal grain growth, while Ti-rich compositions often lead to abnormal grain growth. ua.pt
| Host Material | Dopant | Effect on Grain Growth | Reference |
|---|---|---|---|
| This compound (Nd₂Ti₂O₇) | Niobium Pentoxide (Nb₂O₅) | Controls grain growth | researchgate.net |
| Barium Titanate (BaTiO₃) | Lanthanum (La³⁺) and Neodymium (Nd³⁺) | Inhibits grain formation | chalcogen.ro |
| Strontium Titanate (SrTiO₃) | Titanium (Ti)-rich stoichiometry | Promotes abnormal grain growth | ua.pt |
| Strontium Titanate (SrTiO₃) | Strontium (Sr)-rich stoichiometry | Promotes normal grain growth | ua.pt |
Application of Fractal Analysis for Microstructure Reconstruction and Grain Shape Characterization
Fractal analysis has emerged as a powerful mathematical tool for quantifying the complexity and self-similarity of microstructures in ceramic materials. researchgate.netipl.ptworldscientific.com This technique can be applied to characterize the shape of grains and the interfaces between them, providing a more detailed description than traditional methods that rely on average grain size. worldscientific.com
The core concept of fractal analysis is the fractal dimension, which provides a measure of the irregularity and space-filling capacity of a shape. For instance, the perimeter of a grain can be analyzed to determine its fractal dimension, offering insights into its roughness and morphology. sanu.ac.rs
In the context of neodymium zinc titanate (NZT), a related ferroelectric material, fractal analysis is being explored to:
Improve grain shape and interface reconstruction: By mathematically modeling the grain boundaries, a more accurate representation of the microstructure can be achieved. ipl.ptworldscientific.comworldscientific.com
Predict material properties: The grain size and shape of NZT strongly influence its dielectric and microwave properties. ipl.ptworldscientific.comworldscientific.com Fractal analysis can help establish a quantitative link between the microstructural features and the material's performance. sanu.ac.rs
This innovative approach allows for the prediction of a compound's properties before its utilization in devices and can even lead to corrections in established physical laws, such as the Curie-Weiss law, to account for the fractal nature of the microstructure. ipl.ptworldscientific.comworldscientific.com
| Material | Analysis Technique | Application | Reference |
|---|---|---|---|
| Neodymium Zinc Titanate (NZT) | Fractal Nature Analysis (FNA) | Improve grain shape and interface reconstruction, predict ferroelectric properties. | ipl.ptworldscientific.comworldscientific.com |
| Lanthanum Magnesium Titanate (LMT) | Fractal Regression Analysis | Characterize microstructure to understand electrical properties at microwave frequencies. | researchgate.net |
| Barium Titanate (BaTiO₃) | Fractal Modeling | Reconstruct microstructure configurations and calculate grain surface area. | scientific.net |
Defect Chemistry and Cation Site Occupancy in this compound Lattices
The electrical and structural properties of this compound are intricately linked to its defect chemistry, which involves the formation of vacancies and the substitution of ions within the crystal lattice.
Formation and Influence of A-site Vacancies on Structural and Electronic Properties
In perovskite-type structures (ABO₃), the A-site is typically occupied by a large cation. A-site vacancies, or empty A-sites, can be intentionally introduced or can form as a charge compensation mechanism for aliovalent doping.
The presence of A-site vacancies in neodymium-doped strontium titanate has a significant impact on its properties. psu.edu For instance, in A-site deficient neodymium-doped strontium titanate, increasing the neodymium content, which in turn increases the number of A-site vacancies to maintain charge neutrality, leads to a reduction in thermal conductivity. psu.edu This is because the vacancies act as scattering centers for phonons. psu.edu
In tetragonal tungsten bronze (TTB) structures, such as Ba₄R₀.₆₇Nb₁₀O₃₀ (where R can be Nd), the presence of vacancies at the A1-site is crucial for stabilizing the ferroelectric distortion. rsc.org The introduction of these vacancies can be a tool to tune the material's properties. rsc.org Furthermore, in (Nd₀.₂Sr₀.₇₋ₓCaₓ)yTi₀.₉₅Fe₀.₀₅O₃₋δ, a 5% A-site deficiency led to the segregation of neodymium from the lattice after thermal treatment in a low oxygen partial pressure environment. acs.org
Elucidation of Dopant Site Preferences and Substitution Mechanisms for Neodymium Ions
When a dopant ion is introduced into a host lattice, its preferred site of occupation (A-site or B-site in a perovskite) and the mechanism of substitution are critical in determining the resulting properties. The ionic radius of the dopant compared to the host cations is a primary factor influencing site preference.
In the case of neodymium (Nd³⁺) doping in titanate-based perovskites:
Barium Titanate (BaTiO₃): Due to the similarity in ionic radii between Nd³⁺ (1.27 Å) and Ba²⁺ (1.61 Å), and the significant difference with Ti⁴⁺ (0.605 Å), Nd³⁺ ions preferentially substitute for Ba²⁺ at the A-site. epj-conferences.org This substitution can lead to a shrinkage of the unit cell. epj-conferences.org
Bismuth Titanate (Bi₄Ti₃O₁₂): Nd³⁺ (r = 0.111 nm) is expected to occupy the A-site, substituting for Bi³⁺ (r = 0.117 nm), as its ionic radius is much larger than that of Ti⁴⁺ (0.0605 nm). This substitution is effective in enhancing dielectric properties.
Strontium Titanate (SrTiO₃): The substitution of neodymium for strontium at the A-site plays a key role in the Seebeck coefficient. psu.edu
The substitution mechanism often involves charge compensation. For example, when trivalent Nd³⁺ replaces a divalent ion like Ba²⁺ or Sr²⁺, A-site vacancies can be created to maintain charge neutrality. psu.edu In other cases, electronic compensation can occur.
Role of Oxygen Vacancies in Dielectric Relaxation and Charge Compensation
Oxygen vacancies are common point defects in perovskite oxides and play a crucial role in their electrical properties, particularly dielectric relaxation and charge transport. mdpi.com The formation of oxygen vacancies can be a result of high-temperature sintering or a charge compensation mechanism for acceptor doping. aip.org
In neodymium-modified bismuth titanate (BNT) ceramics, an internal friction peak observed around 453 K is attributed to the migration of oxygen vacancies between unequal oxygen positions in the lattice. doi.org The height of this peak is proportional to the concentration of oxygen vacancies. doi.org A dielectric loss peak in the same material is also linked to the jumping of oxygen vacancies, with a calculated activation energy of 0.9997 eV. doi.org
The movement of oxygen vacancies can contribute to dielectric relaxation phenomena observed at high temperatures. theiet.org The short-range hopping of oxygen vacancies is often responsible for dielectric relaxation, while their long-range motion contributes to DC conductivity. aip.orgaip.org
Identification and Control of Secondary and Impurity Phases
The synthesis of phase-pure this compound is often complicated by the emergence of secondary and impurity phases. The formation of these unwanted phases is highly dependent on synthesis conditions such as precursor stoichiometry, reaction temperature, time, and the chosen synthesis route. Achieving a single-phase final product is critical, as the presence of even minor impurities can significantly alter the material's crystallographic, dielectric, and other physical properties. Therefore, the identification and subsequent control of these phases are paramount in the structural engineering of this compound ceramics.
Commonly encountered secondary phases are often other stoichiometries within the Nd₂O₃-TiO₂ system, such as Nd₂Ti₂O₇, Nd₂TiO₅, or Nd₄Ti₉O₂₄, which may co-exist if the reaction conditions are not precisely optimized. whiterose.ac.ukwhiterose.ac.uk For instance, when synthesizing Nd₂TiO₅, Ln₂Ti₂O₇ is a predominant secondary phase. Similarly, the Nd₄Ti₉O₂₄ phase can form as an impurity in certain compositional ranges. whiterose.ac.ukresearchgate.net Unreacted starting materials, namely neodymium oxide (Nd₂O₃) and titanium dioxide (TiO₂), are also common impurities, typically resulting from incomplete reactions or imprecise stoichiometric control. In doped systems, such as Barium this compound, additional impurities like barium carbonate (BaCO₃) can be introduced through atmospheric CO₂ contamination. cas.czkyushu-u.ac.jp
Control over these secondary and impurity phases is achieved through careful manipulation of synthesis parameters.
Synthesis Method : The choice of synthesis technique plays a significant role. While the conventional solid-state reaction method is widely used, it often requires repeated sintering and milling to achieve phase purity. ias.ac.inscispace.com In contrast, chemical routes like the sol-gel process allow for greater stoichiometric precision and homogeneity at the atomic level, yielding single-phase Nd₂Ti₂O₇ with minimal impurities after calcination.
Temperature and Duration : Thermal processing is a critical factor. For solid-state synthesis of Nd₂Ti₂O₇, calcination at 1250°C for 4 hours has been shown to yield a phase-pure material. In the sol-gel method, calcination at 1050°C for 6 hours is sufficient to form single-phase Nd₂Ti₂O₇. For Nd-doped BaTiO₃ ceramics, increasing the sintering temperature can help decrease the amount of BaCO₃ impurity. cas.cz
Stoichiometry and pH Control : Precise control of the molar ratios of the initial precursors is fundamental to preventing unreacted oxides in the final product. In wet-chemical synthesis methods, such as co-precipitation, controlling the pH is crucial for preventing the formation of unwanted byproducts like carbonates.
Doping : While dopants can be used to tailor material properties, they can also introduce impurities. For example, doping Nd₂Ti₂O₇ with more than 1 mole % of Nb₂O₅ to control grain growth can lead to the formation of a second phase. researchgate.net
The following table summarizes common impurity phases and the strategies for their control.
| Impurity/Secondary Phase | Formation Conditions | Control Strategies |
| Nd₂Ti₂O₇ | Can be a secondary phase during the synthesis of other this compound stoichiometries like Nd₂TiO₅. | Precise control of precursor stoichiometry; Optimization of calcination temperature and time. |
| Nd₄Ti₉O₂₄ | Forms in specific compositional ranges or at certain doping levels, for example at 10% Nd doping at 800°C. whiterose.ac.ukresearchgate.net | Strict adherence to target stoichiometry; Adjusting doping concentrations. whiterose.ac.uk |
| Nd₂TiO₅ | Can form as a secondary phase in multiphase systems. whiterose.ac.ukresearchgate.net | Careful control of reaction kinetics and precursor ratios. |
| Unreacted Nd₂O₃ / TiO₂ | Incomplete solid-state reaction; Non-stoichiometric precursor mixture. | Ensuring precise stoichiometric ratios of precursors; Sufficient calcination/sintering time and temperature; Utilizing synthesis methods that promote homogeneity, like the sol-gel process. |
| Barium Carbonate (BaCO₃) | Contamination from atmospheric CO₂ during synthesis of Ba-doped neodymium titanates. cas.cz | Increasing sintering temperature; Controlling the synthesis atmosphere to exclude CO₂; Adjusting pH during wet-chemical synthesis. cas.cz |
| Rutile (TiO₂) | Can form as a separate phase when there is an excess of titanium in the initial mixture. whiterose.ac.ukresearchgate.net | Accurate stoichiometric control of precursors. |
Advanced Spectroscopic and Optical Characterization of Neodymium Titanate
Electronic Band Structure and Charge Transfer Dynamics
The incorporation of neodymium (Nd³⁺) ions into titanate host materials significantly alters their electronic band structure and initiates various charge transfer processes. These modifications are crucial for tailoring the optical properties of the material.
The optical band gap, a critical parameter for optoelectronic applications, can be effectively tuned by doping titanates with neodymium. The introduction of Nd³⁺ ions creates new energy levels within the band structure of the host material, leading to a modification of the band gap energy (Eg).
The effect of neodymium doping on the band gap varies depending on the specific titanate host material. For instance, in bismuth neodymium titanate (Bi₃.₁₅Nd₀.₈₅Ti₃O₁₂), doping with transition metal ions can decrease the band gap significantly. researchgate.net Conversely, studies on neodymium-doped tin oxide (SnO₂) thin films have shown that the optical band gap increases with higher concentrations of Nd. In PVA/PVP polymer composites, doping with neodymium oxide resulted in a decrease in both direct and indirect energy band gaps. mdpi.com Research on neodymium-doped barium titanate (BaTiO₃) has also been a focus, investigating how Nd³⁺ content influences its optical properties. researchgate.netresearchgate.net
The relationship between dopant concentration and optical band gap is a key area of investigation. For example, in Nd-doped SnO₂ films, the band gap was observed to increase from 3.60 eV to 4.20 eV as the Nd content increased from 0 to 5 wt.%.
Table 1: Effect of Neodymium Doping on the Optical Band Gap of Various Materials
| Host Material | Dopant | Effect on Band Gap | Range of Change (eV) | Reference |
|---|---|---|---|---|
| Bismuth Titanate (Bi₃.₁₅Nd₀.₈₅Ti₃O₁₂) | Transition Metals | Decrease | Up to ~1.6 eV reduction | researchgate.net |
| Tin Oxide (SnO₂) | Neodymium (Nd) | Increase | 3.60 to 4.20 |
Charge transfer mechanisms in neodymium-doped titanates are complex and pivotal for their optical functionalities. One identified mechanism involves a charge transfer from the oxygen ligand to the transition metal, as observed in the electronic structure of Nd₂Ti₂O₇. researchgate.net In many luminescent systems, the process begins with the absorption of energy by the host material or a sensitizer (B1316253) ion, followed by a transfer of that energy to the activator ion, which in this case is Nd³⁺. research-solution.com
A common strategy to enhance the luminescence of Nd³⁺ is through co-doping with sensitizer ions, such as ytterbium (Yb³⁺). In such systems, the Yb³⁺ ions efficiently absorb excitation energy (e.g., from a 980 nm laser) and then transfer this energy to the Nd³⁺ ions. cambridge.org This energy transfer (ET) can be a phonon-assisted process, especially when there is a slight energy mismatch between the energy levels of the sensitizer and the activator. cambridge.org The entire process can be visualized using an energy level diagram, which maps the electronic energy levels of the involved ions and illustrates the pathways for excitation, energy transfer, and emission. cambridge.orgresearchgate.net
These diagrams are constructed based on the analysis of absorption and luminescence spectra. researchgate.net For instance, in Nd³⁺/Yb³⁺ co-doped systems, the process involves the excitation of Yb³⁺, followed by energy transfer to an Nd³⁺ ion, which is then excited to a higher energy state from which it can radiatively decay, producing upconverted emissions. cambridge.org Other energy transfer processes that can influence laser action include energy migration between Nd³⁺ ions and cross-relaxation processes. aip.org
The introduction of dopants like neodymium into a titanate crystal lattice often creates defect energy levels within the band gap. The presence of these defect levels is frequently indicated by a shift in the optical absorption edge.
Mechanisms of Charge Transfer and Establishment of Energy Level Diagrams in Doped Systems
Luminescence and Photoluminescence Spectroscopy of Neodymium-Doped Titanates
Luminescence and photoluminescence (PL) spectroscopy are powerful tools for characterizing the optical properties of neodymium-doped titanates. These techniques provide detailed information about the behavior of Nd³⁺ ions within the host material.
When neodymium ions are incorporated into a titanate host, they can occupy specific sites within the crystal lattice, forming distinct optical centers. The local environment of these centers dictates their spectroscopic properties.
Research on yttrium titanate (Y₂Ti₂O₇) crystals doped with neodymium has shown that the Nd³⁺ ions form two different types of optical centers within the lattice. researchgate.netresearchgate.net This can lead to more complex absorption and emission spectra. The specific nature of these centers depends on the host material. Other titanate hosts that have been extensively studied for their luminescence properties when doped with neodymium include lead lanthanum zirconate titanate (PLZT) and calcium titanate (CaTiO₃). rsc.orgresearchgate.net The ferroelectric nature of hosts like PLZT allows for the modulation of the Nd³⁺ emission intensity through the application of an external electric field. researchgate.net
The emission spectra of Nd³⁺-doped materials are characterized by sharp, narrow bands, which arise from 4f-4f electronic transitions of the neodymium ion. The most prominent near-infrared (NIR) emissions typically occur from the ⁴F₃/₂ excited state to lower-lying levels. rsc.orgnih.gov
Table 2: Characteristic Near-Infrared (NIR) Emission Bands of Nd³⁺ in Host Materials
| Transition | Approximate Wavelength (nm) | Region | Reference |
|---|---|---|---|
| ⁴F₃/₂ → ⁴I₉/₂ | 880 - 946 | NIR | rsc.orgnih.govrsc.org |
| ⁴F₃/₂ → ⁴I₁₁/₂ | 1058 - 1064 | NIR | researchgate.netrsc.orgnih.govrsc.org |
Several strategies are employed to enhance the luminescence intensity of these emissions. One effective method is to increase the concentration of Nd³⁺ ions, which can make energy transfer processes more efficient due to the shortened distance between ions. cambridge.org However, beyond an optimal concentration, the luminescence intensity begins to decrease due to "concentration quenching," where non-radiative processes become dominant. cambridge.org For Nd³⁺/Yb³⁺ co-doped titanate glasses, the highest luminescence intensity was observed at an Nd³⁺ concentration of 1.2 mol%. cambridge.org
Another strategy is the co-doping with other ions that can modify the crystal field and improve radiative transition probabilities. For example, co-doping with Li⁺ ions in perovskite titanates has been shown to enhance luminescence intensity significantly. researchgate.net Additionally, the choice of the host material itself is crucial; hosts with low phonon energies are preferred as they reduce the likelihood of non-radiative decay, thus favoring stronger luminescence. rsc.org The modification of the glass network, for instance by increasing TiO₂ content in titanate-germanate glasses, can also lead to a significant enhancement of emission intensity. mdpi.com
Characterization of Neodymium Ion Optical Centers within Various Titanate Host Lattices
Nonlinear Optical Properties Investigations in this compound Thin Films
The investigation into the nonlinear optical (NLO) properties of this compound thin films is crucial for their potential application in advanced photonic devices such as optical switches, modulators, and sensors. These properties describe how the optical characteristics of a material, like its refractive index and absorption coefficient, are altered by the presence of intense light.
Z-scan Technique for Quantifying Nonlinear Refractive Index and Two-Photon Absorption Coefficients
The Z-scan technique is a widely used and effective method for determining the sign and magnitude of nonlinear optical properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The experimental setup involves translating a thin film sample along the z-axis through the focal point of a focused laser beam. periodic-table.io The resulting changes in the beam's transmittance are measured by a detector.
Two configurations are typically used:
Closed-aperture Z-scan: An aperture is placed before the detector to measure changes in beam shape caused by self-focusing (for a positive n₂) or self-defocusing (for a negative n₂). This configuration is sensitive to the nonlinear refractive index.
Open-aperture Z-scan: The aperture is removed, allowing the detector to collect all transmitted light. This setup is sensitive to nonlinear absorption processes, such as two-photon absorption (TPA), where a material absorbs two photons simultaneously.
Research on neodymium-substituted bismuth titanate (Bi₃.₇₅Nd₀.₂₅Ti₃O₁₂, BNT) thin films fabricated via a metal-organic solution deposition process has utilized the Z-scan method to characterize their NLO properties. periodic-table.iowikipedia.orgnih.gov These studies have revealed a significant positive nonlinear refractive index and a strong two-photon absorption coefficient, indicating their promise for NLO device applications. wikipedia.orgnih.gov For instance, one study using a 532 nm laser with 35 ps pulses found that a BNT thin film exhibited a large positive n₂ and a notable β. wikipedia.org
The table below summarizes key findings from Z-scan analyses of neodymium-doped titanate thin films.
| Compound | Wavelength (nm) | Pulse Duration (ps) | Nonlinear Refractive Index (n₂) | Two-Photon Absorption Coefficient (β) |
| Bi₃.₇₅Nd₀.₂₅Ti₃O₁₂ wikipedia.org | 532 | 35 | 4.52 x 10⁻⁷ esu | 5.24 x 10⁻⁷ m/W |
| Bi₂Nd₂Ti₃O₁₂ wikipedia.org | 532 | 35 | 5.29 x 10⁻⁷ esu | 2.41 x 10⁻⁷ m/W |
Table 1: Nonlinear optical coefficients of neodymium-doped titanate thin films measured by the Z-scan technique.
Optical Waveguide Properties and Their Dependence on Film Morphology
Thin films of this compound can act as optical waveguides, confining and guiding light over a planar surface. This property is fundamental for creating integrated optical circuits. The waveguiding capability of these films has been investigated using techniques like prism coupling, which measures the modes of light that can propagate within the film. wikipedia.orgthermograde.com
The performance of these optical waveguides is critically dependent on the film's morphology. Key morphological characteristics that influence waveguiding properties include:
Crystallinity and Phase: For predictable and uniform optical properties, a well-crystallized, single-phase film is essential. Studies on neodymium-doped bismuth titanate films confirm the formation of a well-crystallized bismuth-layered perovskite phase, which is conducive to good optical performance. periodic-table.io
Surface Roughness: A smooth surface is paramount for low-loss waveguides. Surface roughness can cause significant scattering of the guided light, leading to high propagation losses. Atomic force microscopy has shown that this compound films can be fabricated to be dense and uniform, with a low root-mean-square surface roughness of approximately 2.3 nm, which minimizes scattering. periodic-table.io
Internal Defects and Grain Size: The internal structure, including grain size and the presence of voids or cracks, also impacts light propagation. Films with a dense structure, uniform grain size (e.g., 80-100 nm), and an absence of cracks are required for efficient waveguiding. periodic-table.io Any inhomogeneity in the material can act as a scattering center, increasing optical loss. The fabrication process, such as metal-organic solution deposition, plays a vital role in achieving the desired dense and uniform morphology without cracks or voids. periodic-table.io
In essence, the precise control of film morphology during fabrication is a determining factor in the viability of this compound thin films for practical optical waveguide applications.
Functional Applications and Performance Evaluation of Neodymium Titanate Based Materials
Microwave Dielectric Ceramics and Resonators Based on Neodymium Titanate
This compound and its related compounds are crucial in the advancement of microwave communication technologies, including mobile and satellite systems. The primary material characteristics sought for these applications are a high dielectric constant (εr) for component miniaturization, a high-quality factor (Q or Qu × f) for signal selectivity, and a near-zero temperature coefficient of resonant frequency (τf or TCF) for thermal stability.
Engineering High Dielectric Constant and Ultra-Low Dielectric Loss Materials
The engineering of this compound-based materials to achieve a high dielectric constant and low dielectric loss is a significant area of research. The dielectric properties are highly dependent on the specific composition and crystal structure of the ceramic.
For instance, Nd2Ti2O7 ceramics exhibit a monoclinic layered perovskite structure, which allows for a rapid response to external electric fields. nih.gov These ceramics have a relative dielectric constant (εr) of approximately 36 to 38. nih.govamericanelements.com While providing a useful dielectric constant, research has focused on composite systems to further optimize properties. Systems based on BaO-Nd2O3-TiO2 are extensively investigated for their applicability in microwave integrated circuits. wikipedia.org
In the Barium this compound (BNT) family, compounds such as BaNd2Ti4O12 and Ba6-3xNd8+2xTi18O54 are of particular interest. wikipedia.orgamericanelements.com By doping BaNd2Ti4O12 with lanthanum, researchers have been able to synthesize materials with very low dielectric loss, which is a desirable characteristic for microwave resonators. wikipedia.org The dielectric properties of Ba6-3xNd8+2xTi18O54 solid solutions are highly influenced by the substitution of barium with neodymium, which affects the polarization produced by an applied electric field. americanelements.com Adjusting the concentration of rare earth elements and the frequency of the applied electric field can control the dielectric properties. americanelements.com In some specialized neodymium-doped barium titanate systems, an exceptionally high permittivity of 300,000 with a low dissipation factor of 0.05 (at 1 kHz) has been achieved. fishersci.ie
The quality factor, which is inversely related to dielectric loss, is another critical parameter. Nd2Ti2O7 ceramics have a reported quality factor multiplied by resonance frequency (Qu × f) of 16,400 GHz. americanelements.com In contrast, modified systems like Nd(Ti0.49Sn0.01Mo0.5)O4 have demonstrated a significantly higher Qu × f of 35,700 GHz, indicating lower dielectric loss, although with a lower dielectric constant of 17.7. americanelements.com
| Material System | Dielectric Constant (εr) | Quality Factor (Qu × f) [GHz] | Reference |
| Nd2Ti2O7 | ~36-38 | 16,400 | nih.govamericanelements.com |
| Nd(Ti0.49Sn0.01Mo0.5)O4 | 17.7 | 35,700 | americanelements.com |
| La-doped BaNd2Ti4O12 | - | Low Dielectric Loss | wikipedia.org |
| Nd-doped BaTiO3 | 300,000 (at 1 kHz) | Low Dissipation Factor (0.05) | fishersci.ie |
Thermal Stability of Dielectric Properties for High-Frequency Microwave Applications
The thermal stability of dielectric properties is paramount for components used in devices that experience temperature fluctuations. This compound (Nd2Ti2O7) is a promising material for high-temperature applications due to its remarkably high Curie temperature of approximately 1480°C. nih.govamericanelements.com This high Curie temperature is attributed to the presence of dominant 180° ferroelectric domains. nih.govamericanelements.com
The temperature coefficient of resonant frequency (TCF or τf) is a key metric for evaluating thermal stability in microwave applications. Nd2Ti2O7 ceramics exhibit a TCF of -118 ppm/°C. americanelements.com While this indicates a change with temperature, material engineering can improve this value. For example, Sn-substituted Nd(Ti0.5Mo0.5)O4 ceramics show an improved TCF of -31.2 ppm/°C. americanelements.com Similarly, Ge-substituted variants, such as Nd(Ti0.49Ge0.01Mo0.5)O4, have a TCF of -30.8 ppm/°C. americanelements.com
Furthermore, studies on lanthanum-doped barium this compound (BaNd2-xLaxTi4O12) have shown that the dielectric constant can be independent of temperature variations from room temperature up to 523 K. wikipedia.org Similarly, Ba-Nd-Ti-O system compounds are noted for their excellent temperature stability. loradchemical.com Research on Barium this compound (BNT) ceramics has also confirmed their capability to provide good thermal and frequency stability. nih.gov
Design and Performance Evaluation of Dielectric Resonator Antennas Utilizing this compound
Dielectric resonator antennas (DRAs) are valued for their compactness, high radiation efficiency, and ease of excitation, making them suitable for microwave and millimeter-wave frequencies. nih.gov this compound-based materials, particularly Barium this compound (BNT), are used to manufacture these antennas due to their high dielectric permittivity and temperature stability. americanelements.com The high dielectric constant allows for significant miniaturization of antenna components. americanelements.comamericanelements.com
A cylindrical DRA fabricated from BNT and fed by a microstrip line has been shown to achieve resonance at frequencies such as 3.655 GHz and 3.79 GHz, with an antenna gain of approximately 4 dB. americanelements.com The specific performance, including resonance frequencies and radiation patterns, is influenced by the antenna's geometry, the dimensions of the feeding line, and the size of the slot. americanelements.com
While high permittivity materials aid in miniaturization, they can also lead to a reduced bandwidth. americanelements.com Therefore, antenna design involves optimizing the dielectric constant to strike a balance between size and bandwidth. nih.gov Higher-order modes can be excited in high-permittivity DRAs to provide features like wider bandwidth capabilities and varied radiation patterns. americanelements.com The performance of DRAs is typically evaluated through simulations and measurements of parameters like return loss (S11) and antenna gain across the relevant frequency spectrum. americanelements.com
Thermoelectric Materials Development Using this compound Systems
Thermoelectric materials can directly convert waste heat into useful electrical power, a technology of growing interest for energy sustainability. The efficiency of these materials is characterized by the dimensionless figure of merit, ZT, which requires a high Seebeck coefficient (S) and electrical conductivity (σ), coupled with low thermal conductivity (κ). ereztech.com this compound-based systems, particularly doped strontium titanate, are being explored as promising n-type oxide thermoelectric materials. wikipedia.orgattelements.com
Investigation of Seebeck Coefficient and Power Factor Enhancement Mechanisms
The power factor (PF = S²σ) is a critical measure of a thermoelectric material's electronic transport properties. In neodymium-doped strontium titanate (Nd:SrTiO3), the substitution of neodymium for strontium plays a significant role in determining the Seebeck coefficient. wikipedia.org Research has shown that as the neodymium content increases, the magnitude of the Seebeck coefficient generally decreases. wikipedia.org However, a composition with 10 percent neodymium content has been found to produce a significantly large Seebeck coefficient, leading to a power factor that is comparable to state-of-the-art materials. wikipedia.org
Further studies on rare-earth substituted titanates (Sr0.9R0.1TiO3±δ), including where the rare-earth element (R) is neodymium, have demonstrated that sintering under strongly reducing conditions can markedly improve thermoelectric properties. attelements.com This process has led to high power factors ranging from 1350–1550 μW m−¹ K−² at temperatures between 400–550 K, among the highest reported for n-type bulk-ceramic SrTiO3-based materials. attelements.com Theoretical work suggests that mechanisms such as resonant scattering from defects can lead to a large enhancement of the power factor. nih.gov Introducing transport asymmetry, for example through energy filtering or the creation of resonant states, can also improve the Seebeck coefficient and, consequently, the power factor. americanelements.com
Strategies for Phonon Scattering and Thermal Conductivity Reduction through Nanostructuring and Defect Engineering
A major challenge in developing efficient thermoelectric materials is reducing the lattice thermal conductivity without negatively impacting the electrical properties. ereztech.com In oxide ceramics, heat is primarily transported by lattice vibrations (phonons). ereztech.com Therefore, strategies to reduce thermal conductivity focus on increasing the scattering of these phonons. ereztech.comloradchemical.com
In this compound systems, defect engineering is a key strategy. The introduction of A-site vacancies by doping strontium titanate with neodymium effectively scatters phonons, leading to reduced thermal conductivity. wikipedia.org Similarly, high-density neodymium-calcium titanate ceramics exhibit low thermal conductivity due to A-site vacancies that promote strong phonon scattering. ereztech.com
Nanostructuring is another powerful approach. Engineering the microstructure at the nanoscale can significantly increase phonon scattering at grain boundaries and interfaces. ereztech.comfishersci.be The complex, intrinsic nanostructure of materials like tungsten bronze barium this compound (Ba6-3nNd8+2nTi18O54), which consists of stacking layers approximately 1.2 nm thick, is valuable for reducing thermal conductivity. fishersci.ieereztech.com The distribution of dopants within this nanostructure further enhances phonon scattering. fishersci.ie The reduction in thermal conductivity is directly related to the phonon mean free path becoming comparable to the characteristic length of the nanostructure, which suppresses the contribution of long-wavelength phonons to heat transport. fishersci.be Creating oxygen vacancies is another defect engineering strategy that contributes to low thermal conductivity. loradchemical.com
Photocatalytic Activity and Mechanism Elucidation of Neodymium-Doped Titanates
Enhancement of Visible Light Photocatalysis through Neodymium Doping
Doping titanium dioxide (TiO₂) with neodymium (Nd) ions significantly enhances its photocatalytic activity, particularly under visible light irradiation. frontiersin.orgresearchgate.net Standard TiO₂ has a wide band gap (approximately 3.2 eV), which limits its activation to the UV portion of the solar spectrum. nih.govcsu.edu.cn The introduction of neodymium into the TiO₂ lattice effectively narrows this band gap, enabling the material to absorb a broader range of visible light. nih.govpsgcas.ac.incapes.gov.br
Role of Photoexcited Electrons and Holes in Degradation Mechanisms of Organic Pollutants
The fundamental mechanism behind the enhanced photocatalytic activity of neodymium-doped titanates lies in the efficient generation and separation of charge carriers. frontiersin.org When the photocatalyst absorbs light with sufficient energy, it generates electron-hole pairs (e⁻/h⁺). mdpi.com A primary limitation of undoped TiO₂ is the rapid recombination of these pairs, which reduces the catalyst's efficiency. frontiersin.orgnih.gov
Neodymium doping helps to mitigate this issue. The Nd³⁺ ions incorporated into the TiO₂ lattice can act as electron traps, capturing electrons (e⁻) from the conduction band. frontiersin.orgmdpi.com This process effectively separates the electrons from the holes (h⁺), prolonging their lifetime and increasing the probability that they will participate in redox reactions. frontiersin.orgcsu.edu.cn
The separated charge carriers initiate the degradation of organic pollutants. The holes (h⁺) that migrate to the catalyst's surface are powerful oxidizing agents and can react with water (H₂O) or surface hydroxyl groups (OH⁻) to produce highly reactive hydroxyl radicals (•OH). frontiersin.orgmdpi.comgnest.org Simultaneously, the trapped electrons can be transferred to adsorbed oxygen molecules (O₂), forming superoxide (B77818) radicals (•O₂⁻). mdpi.comgnest.org Both hydroxyl and superoxide radicals are strong oxidizing species that can break down complex organic pollutant molecules into simpler, less harmful substances like CO₂ and H₂O. frontiersin.orgmdpi.com
Efficiency of Photocatalytic Oxidation for Environmental Remediation (e.g., Methyl Orange, Rhodamine-B Degradation)
The enhanced photocatalytic properties of neodymium-doped titanates have been demonstrated in the degradation of various organic pollutants, showing significant potential for environmental remediation. nih.govcsu.edu.cn Numerous studies have documented the effective breakdown of dyes like Methyl Orange and Rhodamine-B. csu.edu.cnresearchgate.netwu.ac.th
For example, a photocatalyst composed of 0.1% neodymium-doped TiO₂ loaded onto silicon dioxide (Nd/TiO₂-SiO₂) demonstrated an 82.9% degradation rate of methyl orange within one hour of irradiation. csu.edu.cn In another study, Nd-N co-doped TiO₂ nanoparticles achieved a 92% removal of Acid Blue-29 dye after 80 minutes under visible light. nih.gov The efficiency of these materials stems from the combination of enhanced visible light absorption and improved charge carrier separation, which leads to a higher concentration of reactive oxygen species for pollutant degradation. nih.govcsu.edu.cn
Table 2: Photocatalytic Degradation Efficiency of Neodymium-Doped Titanates for Organic Pollutants
| Catalyst | Pollutant | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|
| Nd-N/TiO₂ | Acid Blue-29 Dye | 92% | 80 min | nih.gov |
| 0.1% Nd/TiO₂-SiO₂ | Methyl Orange | 82.9% | 60 min | csu.edu.cn |
| 1 mol% Nd-doped TiO₂ | Methyl Orange | 96.5% | Not Specified | researchgate.net |
| Bismuth Titanate Heterophase | Rhodamine B | 98% | 240 min | wu.ac.th |
| 2%Nd-TiO₂ | UDMH | 93.3% | Not Specified | gnest.org |
Ferroelectric and Pyroelectric Applications of this compound Compounds
Analysis of Ferroelectric Hysteresis Loops (P-E Loops) and Polarization Switching
Neodymium-substituted bismuth titanate (Bi₄₋ₓNdₓTi₃O₁₂, or BNdT) ceramics and thin films are prominent examples of this compound compounds investigated for their ferroelectric properties. researchgate.netcore.ac.uk These materials, which belong to the bismuth-layered perovskite family, are of interest for applications such as non-volatile ferroelectric random access memories (NvFRAM). The analysis of their polarization-electric field (P-E) hysteresis loops provides critical information about their ferroelectric behavior, including remanent polarization (Pr) and coercive field (Ec).
Studies on dense Bi₃.₁₅Nd₀.₈₅Ti₃O₁₂ ceramics have shown well-saturated ferroelectric hysteresis loops. researchgate.netresearchgate.net These materials exhibit a remanent polarization (2Pr) of 43 μC/cm² and a coercive field (Ec) of 67 kV/cm, indicating robust polarization switching capabilities. researchgate.netresearchgate.net Similarly, thin films of neodymium-substituted bismuth titanate also show significantly improved ferroelectric properties compared to their undoped counterparts. core.ac.uk For example, a Bi₃.₂₅Nd₀.₇₅Ti₃O₁₂ thin film annealed at 680 °C displayed a remanent polarization (2Pr) of 38 μC/cm² and a coercive field (Ec) of 98 kV/cm. core.ac.uk The substitution of Nd has also been explored in other titanate systems, such as lead zirconate titanate (PZT), where it influences the ferroelectric response. sciopen.com The distinct and well-defined hysteresis loops in these neodymium-doped titanates confirm their potential for use in memory devices where switchable polarization is a key requirement. core.ac.uk
Optimization of Remnant Polarization and Coercive Field through Material Design
The ferroelectric performance of titanate-based materials is significantly influenced by their remnant polarization (Pr) and coercive field (Ec). Material design, primarily through doping and creating solid solutions, offers a strategic approach to tailor these properties for specific applications. The goal is often to enhance the remnant polarization, which relates to the memory capacity in storage devices, and to control the coercive field, which is the electric field required to switch the polarization state.
Doping with rare-earth elements has been shown to be an effective method for modifying the electrical properties of ferroelectric ceramics. For instance, substituting neodymium (Nd) into the A-site of perovskite structures can lead to increased polarization due to the larger available space for the smaller A-site ion. sci-hub.se In studies on Bismuth Titanate (Bi4Ti3O12) thin films, co-substitution with neodymium and manganese (Mn) has been found to greatly enhance the remnant polarization (2Pr) while reducing the coercive field (2Ec). aip.org This improvement is attributed to the doping effect rather than changes in the material's orientation. aip.org Similarly, research on (Bi1−xNdx)0.5Na0.5TiO3 (BNNT) ceramics showed that increasing Nd substitution leads to a rise in remanent polarization, which is linked to a decrease in defect concentration. researchgate.net
The specific impact of doping can vary depending on the host material and the dopant concentration. In neodymium-doped Ba0.85Ca0.15Zr0.1Ti0.9O3 ceramics, an optimal Nd content of x=0.010 resulted in a maximum remnant polarization (Pr) of 4.8 µC/cm2 and a minimum coercive field (Ec) of 2.052 kV/cm. sci-hub.se Conversely, studies on Sm-doped barium titanate have shown that both remnant polarization and coercive field decrease as the samarium content increases. researchgate.net
The creation of solid solutions is another powerful technique. For example, fabricating a solid solution of NdFeO3 and PbTiO3 has been explored to develop multiferroic materials with good electric properties. aip.org Research has found that doping with lanthanides can suppress the formation of oxygen vacancies, thereby decreasing leakage current and improving electric properties in ferroelectrics. aip.org
Table 1: Effect of Doping on Ferroelectric Properties of Titanate-Based Ceramics
| Material System | Dopant/Modification | Remnant Polarization (Pr) | Coercive Field (Ec) | Source |
|---|---|---|---|---|
| Ba0.85Ca0.15Zr0.1Ti0.9O3 | 1.0 mol% Neodymium (Nd) | 4.8 µC/cm2 | 2.052 kV/cm | sci-hub.se |
| Bismuth this compound (BNdT) | - | 21.5 µC/cm2 (2Pr = 43 µC/cm2) | 67 kV/cm | researchgate.net |
| Ho-doped PZN-9PT | Holmium (Ho) | 38.40 µC/cm2 | 5.9 kV/cm | frontiersin.org |
| La-doped PZT (60/40) | Lanthanum (La) | 21.9 µC/cm2 | Not Specified | frontiersin.org |
| Sm-doped PZT (65/35) | 6 mol% Samarium (Sm) | Not Specified | Not Specified | frontiersin.org |
Pyroelectric Properties for High-Temperature Sensor Applications
This compound (Nd2Ti2O7) is a highly promising material for high-temperature sensor applications due to its exceptional pyroelectric properties and thermal stability. researchgate.net A key requirement for materials in high-temperature sensing is a high Curie temperature (Tc), the point at which a material loses its ferroelectric properties. researchgate.net this compound exhibits a very high Curie temperature of approximately 1480-1500°C. researchgate.netresearchgate.net This stability is attributed to the presence of dominant 180° ferroelectric domains and a phase transition mechanism that involves the displacement of the entire TiO6 octahedron sublattice. researchgate.net
The pyroelectric effect, where a material generates an electrical response to a change in temperature, is central to these sensor applications. nih.govnii.ac.jp The performance of a pyroelectric material is often characterized by its pyroelectric coefficient (p), which quantifies the change in spontaneous polarization with temperature. Research has shown a significant difference in the pyroelectric coefficient between bulk and thin-film forms of Nd2Ti2O7. In one study, the pyroelectric coefficient was estimated to be around 3.52 µC/m²K for bulk Nd2Ti2O7 and 13.6 µC/m²K for a thin film. researchgate.nettandfonline.com This makes thin films particularly attractive for device fabrication.
High-temperature pyroelectric sensing technology is critical in industries like automotive, aerospace, and material processing. researchgate.net For example, it can be used in exhaust gas temperature sensors for jet engines. researchgate.net The challenge has been to find materials that can perform reliably as sensors above 800°C. Due to its high Tc and stable pyroelectric response at elevated temperatures, this compound is a strong candidate to meet this need. researchgate.net The successful synthesis of crack-free Nd2Ti2O7 thin films, for instance by using a La0.7Sr0.3MnO3±δ buffer layer, is a crucial step in overcoming fabrication challenges and realizing the potential of this material in high-temperature applications. tandfonline.com
Table 2: Pyroelectric Properties of this compound (Nd2Ti2O7)
| Property | Value | Material Form | Source |
|---|---|---|---|
| Curie Temperature (Tc) | ~1480°C | Bulk/Thin Film | researchgate.net |
| Curie Temperature (Tc) | >1500°C | Bulk | researchgate.net |
| Pyroelectric Coefficient (p) | 3.52 µC/m²K | Bulk | researchgate.nettandfonline.com |
| Pyroelectric Coefficient (p) | 13.6 µC/m²K | Thin Film | researchgate.nettandfonline.com |
| Thermal Expansion Coefficient | 2.86 × 10⁻⁵ °C⁻¹ | Thin Film | researchgate.nettandfonline.com |
Integration of this compound in Ferroelectric Random Access Memory (FRAM) and Capacitors
Ferroelectric materials are integral to the function of non-volatile memory technologies like Ferroelectric Random Access Memory (FRAM) and in the fabrication of high-performance capacitors. kyushu-u.ac.jpfujitsu.comiitr.ac.in FRAM utilizes a ferroelectric capacitor to store data, where the polarization state of the ferroelectric material represents a logical '0' or '1'. fujitsu.comgeeksforgeeks.org This technology combines the high speed of RAM with the non-volatility of ROM, offering advantages like low power consumption and high endurance. fujitsu.comwikipedia.org
This compound (Nd2Ti2O7) and related doped materials are valuable in these electronic components. Nd2Ti2O7 itself is used as a high-purity powder additive in the composition of many high dielectric constant ceramic capacitors. thermograde.com The high dielectric constant is a crucial property for capacitors, enabling them to store more charge. kyushu-u.ac.jp
The practice of doping other titanates, such as Barium Titanate (BaTiO3), with neodymium has been extensively studied to tailor their properties for memory and capacitor applications. kyushu-u.ac.jp Doping BaTiO3 with Nd3+ can improve its dielectric characteristics. kyushu-u.ac.jp However, the effect is complex; research has shown that increasing Nd3+ concentration can lead to a phase transition from tetragonal to cubic, which in turn causes a decrease in remnant polarization and coercive field. kyushu-u.ac.jp While undoped BaTiO3 may exhibit a higher dielectric constant, Nd-doping is used to modify other properties like leakage current and fatigue, which are critical for reliable device performance. kyushu-u.ac.jpaip.org For instance, in lead-free Nd-doped Bi4Ti3O12 films, controlling the crystallization through annealing can yield a high energy storage density and efficiency, making them suitable for energy storage capacitors. aip.org
The structural design of FRAM cells is similar to that of DRAM, consisting of a transistor and a capacitor, but with the dielectric layer replaced by a ferroelectric material like a titanate-based ceramic. fujitsu.comwikipedia.org Materials such as Lead Zirconate Titanate (PZT) are commonly used, but research into lead-free alternatives like neodymium-doped bismuth titanate is active, driven by environmental concerns. researchgate.netfujitsu.comwikipedia.org The ability to engineer the ferroelectric and dielectric properties through material design, including the use of this compound and Nd-doping, is key to advancing capacitor and FRAM technology. researchgate.netkyushu-u.ac.jp
Advanced Characterization Techniques Applied in Neodymium Titanate Research
X-ray Diffraction (XRD) and Synchrotron X-ray Diffraction for Phase and Structural Analysis
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the lattice parameters of neodymium titanate compounds. For instance, in the study of neodymium-doped barium titanate (Ba₁₋ₓNdₓTiO₃), XRD analysis revealed a phase transition from a tetragonal structure in undoped barium titanate to a cubic structure in the doped samples. kyushu-u.ac.jp The positions of the main diffraction peaks were observed to shift with varying doping concentrations, indicating changes in the lattice parameters. kyushu-u.ac.jp Similarly, XRD is used to confirm the formation of the desired perovskite phase and to detect any secondary or impurity phases that may arise during synthesis. kyushu-u.ac.jpcas.cz For example, in some cases of Nd-doped BaTiO₃, impurity phases like BaCO₃ and BaTi₂O₅ were identified, particularly at higher doping levels. cas.cz
Synchrotron X-ray diffraction, which provides much higher resolution and intensity than conventional XRD, is employed for more detailed structural refinement. This technique has been instrumental in studying complex structures like the tungsten bronze barium neodymium titanates (Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄). scispace.comwhiterose.ac.uk High-resolution synchrotron data allows for precise determination of the space group and unit cell parameters. For example, the space group of Ba₄.₅Nd₉Ti₁₈O₅₄ was determined to be Pnma with detailed lattice parameters measured at both room temperature and 10K. scispace.com Rietveld refinement of synchrotron XRD data enables a quantitative analysis of site occupancy, revealing how different cations are distributed within the crystal lattice. scispace.comwhiterose.ac.uk This is crucial for understanding the defect chemistry and its influence on material properties. scispace.comwhiterose.ac.uk Furthermore, pressure-dependent XRD studies have been used to investigate structural phase transitions in Nd₂Ti₂O₇, showing a transition from a monoclinic P2₁ phase to a monoclinic P2 phase at approximately 19 GPa. researchgate.netresearchgate.net
Table 1: Crystallographic Data for this compound and Related Compounds from XRD Analysis
| Compound | Synthesis/Condition | Crystal System | Space Group | Lattice Parameters (Å, °) |
|---|---|---|---|---|
| Nd₂Ti₂O₇ | Under high pressure (~19 GPa) | Monoclinic | P2 | Data not available |
| Nd₂Ti₂O₇ | Ambient pressure | Monoclinic | P2₁ | a=7.68, b=13.02, c=5.48, β=98.47 |
| Ba₁₋ₓNdₓTiO₃ (x > 0) | Co-precipitation | Cubic | Not specified | Varies with x |
| BaTiO₃ (undoped) | Co-precipitation | Tetragonal | P4mm | Data not available |
| Ba₄.₅Nd₉Ti₁₈O₅₄ | Solid-state reaction | Orthorhombic | Pnma | a=22.3479, b=7.6955, c=12.2021 (at RT) |
Scanning Electron Microscopy (SEM) for Microstructure and Grain Morphology Characterization
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of this compound ceramics. SEM images provide direct information about grain size, grain shape, and porosity, which are critical factors influencing the material's physical and electrical properties.
In studies of barium this compound (Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄), SEM revealed microstructures characterized by needle-shaped grains. scispace.comwhiterose.ac.uk For certain compositions, minor secondary phases appeared as enlarged platelets. scispace.comwhiterose.ac.uk The morphology of grains in this compound-related ceramics can vary significantly with composition and sintering temperature. For example, in the Mn-doped BaO-Nd₂O₃-4TiO₂ system, compositions with lower Nd₂O₃ content exhibited more spherical grains, while those with excess Nd₂O₃ showed a mix of spherical and rod-like grains. usm.my As the sintering temperature increases, grain growth is typically observed, with grains becoming larger and sometimes changing shape. usm.my For instance, in some cases, an increase in sintering temperature led to the disappearance of spherical grains and the formation of larger, rod-like grains. usm.my
SEM is also used to assess the densification of ceramic samples. High-density ceramics, often with relative densities exceeding 95% of the theoretical density, are desirable for many applications, and SEM can provide a qualitative assessment of the porosity. whiterose.ac.uk Furthermore, when combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can be used to analyze the elemental composition of different phases within the microstructure, confirming the distribution of constituent elements and identifying the nature of any secondary phases. scispace.comwhiterose.ac.uk
Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Mode and Bond Analysis
Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules and crystal lattices, providing information about the chemical bonds present in a material. In the context of this compound and related compounds, FT-IR is used to confirm the formation of the desired perovskite structure and to identify the presence of specific functional groups or impurities.
The FT-IR spectra of barium titanate-based materials typically show prominent absorption bands corresponding to the stretching vibrations of Ti-O and Ba-O bonds, confirming the formation of the perovskite structure. kyushu-u.ac.jp In studies of Nd-doped BaTiO₃, the presence of these characteristic peaks supported the successful incorporation of neodymium into the host lattice. kyushu-u.ac.jp The absence of distinct vibrational peaks for neodymium itself in the FT-IR spectra can indicate that the dopant has been successfully integrated into the BaTiO₃ structure without forming separate phases. kyushu-u.ac.jp
FT-IR is also sensitive to the presence of impurities or residual components from the synthesis process. For example, vibrational peaks associated with O-H groups (from absorbed water) and carbonate groups (COO⁻, from residual precursors like barium carbonate) can be detected. kyushu-u.ac.jp The intensity of these impurity-related peaks can sometimes be reduced by increasing the concentration of the dopant or by optimizing the sintering temperature. kyushu-u.ac.jp
Table 2: Characteristic FT-IR Absorption Bands in this compound Related Materials
| Wavenumber (cm⁻¹) | Vibrational Mode/Bond | Compound System |
|---|---|---|
| ~542 | Ti-O stretching | Nd-doped BaTiO₃ |
| ~432 | Ba-O stretching | Nd-doped BaTiO₃ |
| ~3606, ~3430 | O-H stretching (impurities) | Nd-doped BaTiO₃ |
| ~1444 | COO⁻ stretching (impurities) | Nd-doped BaTiO₃ |
| ~854 | O-H bending (impurities) | Nd-doped BaTiO₃ |
Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Diffuse Reflection Spectroscopy for Optical Absorption Studies
Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) diffuse reflection spectroscopy is a technique used to investigate the optical absorption properties of powdered or opaque materials like ceramics. By analyzing the diffuse reflectance spectra, it is possible to determine the optical band gap (E_gap) of a material, which is a crucial parameter for optoelectronic applications.
In the study of neodymium-doped barium titanate ceramics, UV-Vis-NIR diffuse reflection spectra have been used to confirm the successful doping of Nd³⁺ into the BaTiO₃ lattice. cas.czresearchgate.net The introduction of dopants can create defect energy levels within the band gap, leading to a red shift (a shift to longer wavelengths) of the absorption edge. cas.czresearchgate.net This shift is indicative of a change in the electronic structure of the material due to doping.
The optical band gap is typically estimated from the diffuse reflectance data using the Kubelka-Munk function and Tauc plots. researchgate.net For Nd-doped bismuth titanate ceramics, it was found that the band gap value decreased with an increasing concentration of Nd³⁺ doping. researchgate.net This technique is particularly advantageous for characterizing powdered nanomaterials, as it effectively handles the enhanced light scattering that can complicate traditional absorption spectroscopy measurements in dispersed solutions. redalyc.org
Raman Spectroscopy for Lattice Dynamics and Structural Transformation Detection
Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a material, providing detailed information about its crystal structure, lattice dynamics, and phase transitions. It is particularly sensitive to changes in local symmetry and atomic arrangements.
In the study of layered perovskite-like Nd₂Ti₂O₇, Raman spectroscopy has been employed to investigate pressure-induced structural phase transitions. researchgate.netresearchgate.net At ambient pressure, the Raman spectrum of Nd₂Ti₂O₇ is characteristic of its monoclinic P2₁ structure. researchgate.net As pressure is applied, changes in the Raman spectra, such as the appearance of new vibrational modes and anomalous shifts in the frequencies of existing modes, can signal a phase transition. researchgate.netresearchgate.net For Nd₂Ti₂O₇, a gradual structural phase transition to a monoclinic P2 phase was observed at around 19 GPa, which was corroborated by XRD data. researchgate.netresearchgate.net
Raman spectroscopy is also used to study the effects of doping and temperature on the structure of titanate compounds. For example, in neodymium-doped barium titanate, Raman spectra can reveal a structural transformation as the dopant concentration increases. researchgate.net The technique is also sensitive to the tilting and rotation of TiO₆ octahedra, which are often involved in phase transitions in perovskite materials. researchgate.net Temperature-dependent Raman studies of rare-earth titanates have revealed extensive line broadening, which can be attributed to dynamic disorder, such as the shifting of titanium ions from their ideal positions. spiedigitallibrary.org
Electron Energy Loss Spectroscopy (EELS) for Atomic-Level Site Occupancy and Elemental Distribution
Electron Energy Loss Spectroscopy (EELS), often performed in a scanning transmission electron microscope (STEM), is a high-resolution analytical technique that provides information about the elemental composition, chemical bonding, and electronic structure of a material at the atomic scale.
EELS has been a crucial tool in the investigation of complex titanate systems like tungsten bronze barium neodymium titanates (Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄). scispace.comwhiterose.ac.uk When combined with high-angle annular dark-field (HAADF) STEM imaging, EELS can provide a quantitative analysis of the site occupancy of different cations within the crystal lattice. scispace.comwhiterose.ac.ukacs.org For example, in Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄, EELS analysis, in conjunction with synchrotron XRD and density functional theory (DFT) calculations, unambiguously determined the distribution of Ba and Nd atoms within the tetragonal and pentagonal sites of the structure. researchgate.net It was found that pentagonal columns are predominantly occupied by Ba, while tetragonal columns are dominated by Nd, although some Nd sites showed significant Ba substitution. scispace.comwhiterose.ac.ukacs.org This detailed understanding of atomic distribution is vital for explaining the material's dielectric properties and for engineering materials with optimized performance. scispace.comwhiterose.ac.uk EELS can also be used to probe the valence state of elements like titanium, distinguishing between different oxidation states (e.g., Ti³⁺ and Ti⁴⁺) by analyzing the fine structure of the Ti L-edge spectrum. researchgate.net
Piezoresponse Force Microscopy (PFM) and Atomic Force Microscopy (AFM) for Nanoscale Ferroelectric Domain Imaging
Piezoresponse Force Microscopy (PFM) is a scanning probe microscopy technique based on the converse piezoelectric effect, which allows for the imaging and manipulation of ferroelectric domains at the nanoscale. nanosurf.comparksystems.com It is an essential tool for studying the ferroelectric properties of materials like this compound.
PFM experiments have confirmed the existence of ferroelectric domains in both bulk and thin-film forms of Nd₂Ti₂O₇. researchgate.nettandfonline.com By applying a voltage with a conductive AFM tip, PFM can map the local piezoelectric response of the material, revealing the size, shape, and orientation of ferroelectric domains. nanosurf.comparksystems.comcdmf.org.br The technique can also be used to locally switch the polarization of the domains, allowing for the study of ferroelectric switching dynamics and the writing of domain patterns. nih.gov PFM spectroscopy measurements on Nd₂Ti₂O₇ have shown reliable switching behavior for locally probed domains, demonstrating a noticeable piezoactivity. researchgate.net
Atomic Force Microscopy (AFM) provides high-resolution topographical images of the sample surface, which can be correlated with the PFM images to understand the relationship between surface morphology and ferroelectric domain structure. tandfonline.comcdmf.org.br For example, AFM can reveal surface features like grain boundaries and cracks, which can influence the local ferroelectric behavior. researchgate.net In the case of Nd₂Ti₂O₇ thin films, AFM has been used to assess surface roughness and to study the effectiveness of buffer layers in preventing crack formation. researchgate.nettandfonline.com
Thermal Analysis Techniques (Differential Thermal Analysis, Thermogravimetric Analysis) for Reaction Kinetics and Stability
Thermal analysis techniques, including Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are crucial for investigating the thermal stability and reaction kinetics of this compound and its precursors. These methods provide valuable data on phase transitions, decomposition processes, and the thermal behavior of materials as a function of temperature. eag.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This is particularly useful for studying processes that involve mass loss, such as decomposition or dehydration, or mass gain, due to oxidation. eag.com Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. Peaks in the DTA curve indicate thermal events such as phase transitions (melting, crystallization), or chemical reactions (decomposition), signifying whether a process is exothermic or endothermic. eag.com
In the synthesis of this compound (Nd₂TiO₅), thermal analysis is often employed to study the decomposition of precursor compounds. For instance, the thermal decomposition of a neodymium(III) peroxotitanate precursor, with the composition Nd₄[Ti₂(O₂)₄(OH)₁₂]·7H₂O, has been studied using DTA and TGA to determine the optimal conditions for forming Nd₂TiO₅. researchgate.net The analysis, conducted in a temperature range of 20–1000 °C, reveals a multi-step decomposition mechanism. researchgate.net
The key stages of the thermal decomposition of the neodymium(III) peroxotitanate precursor are detailed below:
20–208 °C: Simultaneous decomposition of peroxo groups, releasing oxygen, and the loss of hydrate (B1144303) water, resulting in the formation of Nd₄[Ti₂O₄(OH)₁₂]. researchgate.net
208–390 °C: Separation of terminal hydroxyl (OH⁻) groups, leading to the intermediate compound Nd₄[Ti₂O₇(OH)₆]. researchgate.net
390–824 °C: Complete decomposition of the remaining bridging OH⁻ groups to form the final product, this compound (Nd₂TiO₅). researchgate.net
TGA shows a distinct mass loss at approximately 400.9 °C, corresponding to these decomposition stages. researchgate.net Research indicates that the optimal conditions for synthesizing nanocrystalline Nd₂TiO₅ involve heating at 900 °C for 6 hours. researchgate.net
Furthermore, DTA has been utilized to assess the thermal stability of neodymium-doped titanate glasses. By analyzing the glass transition temperature (Tg), crystallization onset temperature (Tc), and crystallization peak temperature (Tp) at various heating rates (e.g., 5, 10, 15, 20 K·min⁻¹), researchers can evaluate the material's stability and calculate kinetic parameters like activation energy (Eₐ) for crystallization using methods such as the Kissinger model. ingentaconnect.comespublisher.com Such studies are essential for determining the viability of these materials for applications in devices that operate at elevated temperatures. ingentaconnect.com
Table 1: Thermal Decomposition Stages of Neodymium(III) Peroxotitanate Precursor
| Temperature Range (°C) | Event | Intermediate/Final Product |
|---|---|---|
| 20 - 208 | Decomposition of peroxo groups and loss of hydrate water | Nd₄[Ti₂O₄(OH)₁₂] |
| 208 - 390 | Separation of terminal OH⁻ groups | Nd₄[Ti₂O₇(OH)₆] |
| 390 - 824 | Decomposition of bridging OH⁻ groups | Nd₂TiO₅ |
Data sourced from a study on the synthesis and thermal decomposition of neodymium(III) peroxotitanate. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. bris.ac.ukwikipedia.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. wikipedia.org
In the study of this compound and related compounds, XPS is instrumental in verifying the elemental composition and, critically, the oxidation state of the constituent elements, particularly neodymium and titanium. The binding energy of the core-level electrons is unique to each element and is sensitive to the local chemical environment, allowing for the determination of an element's oxidation state. wikipedia.org
For neodymium-containing materials, XPS analysis typically focuses on the Nd 3d or Nd 4d core levels. Analysis of sol-gel prepared neodymium niobate (NdNbO₄) and tantalate (NdTaO₄) films by XPS has demonstrated the presence of neodymium in a single trivalent state (Nd³⁺). researchgate.net The main peaks for Nd 3d₅/₂ are observed around 981.9 eV and for Nd 3d₃/₂ around 1004.5 eV. researchgate.net The consistent presence of Nd in its +3 oxidation state is a key factor in the material's properties. researchgate.net
However, interpreting XPS spectra for neodymium compounds can be challenging. The Nd 3d peak has a very strong overlap with the Oxygen KLL Auger peaks, which can complicate accurate analysis. thermofisher.com As an alternative, the Nd 4d peak, which appears around a binding energy of 120 eV, can be used, although potential overlaps with other elements like Al 2s must be considered. thermofisher.com
XPS is also used to analyze the surface of titanate materials. For instance, in studies of titanate nanosheets, XPS confirms the presence of prominent peaks for Ti 2p and O 1s, providing insight into the surface chemistry and electronic interactions between the titanate support and other deposited materials. acs.org The analysis of the O 1s peak can distinguish between oxygen in the crystal lattice and oxygen in surface hydroxyl groups. nih.gov Similarly, analysis of the Ti 2p spectrum provides information on the oxidation state of titanium, which is crucial for understanding the material's electronic properties.
The ability of XPS to probe the near-surface region makes it invaluable for studying surface phenomena such as oxidation, contamination, and the chemical changes that occur during catalytic processes or after specific treatments. researchgate.netphi.com
Table 2: XPS Binding Energies for Neodymium and Common Oxides
| Element | Core Level | Binding Energy (eV) | Chemical State/Compound |
|---|---|---|---|
| Neodymium (Nd) | Nd 3d₅/₂ | ~981.9 | Nd³⁺ |
| Neodymium (Nd) | Nd 3d₃/₂ | ~1004.5 | Nd³⁺ |
| Neodymium (Nd) | Nd 4d | ~120 | Nd |
| Titanium (Ti) | Ti 2p₃/₂ | ~458.5 - 459.0 | Ti⁴⁺ (in TiO₂) |
| Oxygen (O) | O 1s | ~529.5 - 530.0 | Lattice Oxygen (in oxides) |
| Oxygen (O) | O 1s | ~531.0 - 532.0 | Surface Hydroxyls (OH⁻) |
Binding energies are approximate and can vary slightly based on the specific compound and instrument calibration. Data compiled from various XPS studies. researchgate.netthermofisher.comconicet.gov.ar
Computational and Theoretical Investigations of Neodymium Titanate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Defect Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials. frontiersin.org In the context of neodymium titanate systems, DFT calculations have been instrumental in elucidating the roles of constituent atoms and the impact of defects on the material's properties.
For instance, in alkali-based titanate perovskites (ATiO₃), DFT calculations reveal that the O-2p states are primarily located in the valence band, with minor contributions from Ti-3d and the alkali metal's s-electrons. mdpi.com This fundamental understanding of the electronic structure is crucial for interpreting the material's electrical and optical behavior. When neodymium is introduced as a dopant, as in the case of neodymium-doped barium titanate, DFT can be used to model the resulting changes in the electronic band structure. aimspress.com
DFT is also extensively used to calculate the energetics of defect formation, which is critical for understanding the behavior of dopants and vacancies within the crystal lattice. researchgate.netmdpi.com For example, in gadolinium titanate (Gd₂Ti₂O₇), a related pyrochlore (B1171951), first-principles calculations have shown that the formation energies of defects, such as cation anti-site defects, decrease with increasing pressure. researchgate.net Similar calculations for neodymium-doped ceria have been used to understand the clustering of Nd³⁺ cations and their association with oxygen vacancies. rsc.org In complex structures like the tungsten bronze barium this compound (Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄), DFT calculations corroborate experimental findings from techniques like Electron Energy Loss Spectroscopy to determine site occupancy and defect distribution. whiterose.ac.ukscispace.comresearchgate.net These calculations have shown that pentagonal columns in the structure are dominated by barium, while tetragonal columns are primarily occupied by neodymium, and have helped to identify the preferred sites for barium substitution. whiterose.ac.ukscispace.comresearchgate.net
The following table summarizes key findings from DFT studies on titanate systems:
| System | DFT Finding | Reference |
| ATiO₃ (A=Li, Na, K, Rb, Cs) | O-2p states dominate the valence band. | mdpi.com |
| Gd₂Ti₂O₇ | Defect formation energies decrease with pressure. | researchgate.net |
| Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄ | Corroborated experimental site occupancy and defect distribution. | whiterose.ac.ukscispace.comresearchgate.net |
| Nd-doped Ceria | Investigated clustering of Nd³⁺ and association with oxygen vacancies. | rsc.org |
Computational Modeling of Structural Stability and Phase Transformation Pathways
Computational modeling is a key tool for investigating the structural stability of this compound systems and the pathways of phase transformations. These simulations can predict the most stable crystal structures under different conditions and elucidate the mechanisms by which one phase transforms into another.
For example, modeling and simulation were used to investigate the structure of Rare earth Neodymium Zinc Titanate (NZT), initially thought to have a stable perovskite or ilmenite (B1198559) structure, but which was later proposed to have a monoclinic structure. arxiv.org In the case of barium titanate doped with neodymium, computational studies have explored how the substitution of Nd³⁺ for Ba²⁺ or Ti⁴⁺ affects the crystal structure, often leading to a phase transition from tetragonal to cubic. cas.czresearchgate.net The shrinkage of the unit cell upon Nd doping, due to the smaller ionic radius of Nd³⁺ compared to Ba²⁺, has also been computationally investigated. cas.czepj-conferences.org
Molecular dynamics simulations, particularly those enhanced by machine learning potentials, have proven effective in studying the kinetics of phase transformations. nih.gov These methods can sample the transformation pathway and calculate the energy barriers involved. For example, in Ti₃O₅, machine-learning molecular dynamics simulations revealed a layer-by-layer transformation pathway, which helps to explain the rapid and reversible nature of the phase transition. nih.gov Similarly, computational studies on lithium titanate (LTO) have been used to visualize the phase transformation during lithiation and delithiation, providing insights into the movement of lithium ions and the resulting structural changes at the nanoscale. acs.org The study of phase transitions in titanate nanostructures has also shown that transformations from titanate to TiO₂ polymorphs can occur through wet-chemical processes at near-ambient temperatures. nih.gov
The following table presents data on the structural changes in neodymium-doped barium titanate:
| Dopant Concentration (x in Ba₁₋ₓNdₓTiO₃) | Crystal Structure | Key Observation | Reference |
| 0.00 | Tetragonal | Undoped reference | cas.czkyushu-u.ac.jp |
| 0.05 | Cubic | Phase transition induced by doping | kyushu-u.ac.jp |
| 0.10 | Cubic | --- | kyushu-u.ac.jp |
| 0.20 | Cubic | --- | kyushu-u.ac.jp |
Simulation of Dopant Substitution Mechanisms and Their Impact on Lattice Properties
Atomistic simulations provide a detailed picture of how dopant ions are incorporated into the host lattice and the resulting effects on the material's properties. These simulations can predict the preferred substitution sites for dopants and the mechanisms of charge compensation.
In barium titanate, for example, simulations have been used to study the incorporation of a wide range of dopant ions, including rare-earth elements like neodymium. researchgate.net These studies have shown that the preferred substitution site often depends on the ionic radius of the dopant. researchgate.net Neodymium (Nd³⁺) has been observed to substitute for both Ba²⁺ at the A-site and Ti⁴⁺ at the B-site in the perovskite structure. cas.czkyushu-u.ac.jp The substitution mechanism has a significant impact on the lattice parameters. When Nd³⁺ replaces the larger Ba²⁺ ion, a decrease in the unit cell volume is typically observed. cas.czepj-conferences.org
Simulations can also elucidate the formation of defect complexes. For instance, in rare-earth-doped magnesium oxide, simulations have investigated the association energies of point defect pairs involving the dopant. mdpi.com In the case of neodymium-doped barium titanate, the introduction of Nd³⁺ can lead to the creation of vacancies to maintain charge neutrality, and simulations can help to understand the energetics of these processes. researchgate.net The impact of dopants on the electronic properties can also be simulated. For example, doping lead zirconate titanate (PZT) with neodymium has been shown to introduce disorder at the B-site of the lattice, leading to relaxor-type behavior. aip.org
The table below summarizes the impact of neodymium doping on the lattice parameters of barium titanate, as determined from experimental data that can be corroborated by simulation.
| Compound | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) | Tetragonality (c/a) | Reference |
| BaTiO₃ (undoped) | 3.994 | 4.034 | 64.29 | 1.010 | cas.cz |
| Ba₀.₉₉₉₅Nd₀.₀₀₀₅Ti₁.₀₀₅O₃ | 3.992 | 4.032 | 64.19 | 1.010 | cas.cz |
| Ba₀.₉₉₉Nd₀.₀₀₁Ti₁.₀₀₅O₃ | 3.990 | 4.030 | 64.07 | 1.010 | cas.cz |
| Ba₀.₉₉₈Nd₀.₀₀₂Ti₁.₀₀₅O₃ | 3.988 | 4.028 | 63.95 | 1.010 | cas.cz |
| Ba₀.₉₉₅Nd₀.₀₀₅Ti₁.₀₀₅O₃ | 3.985 | 4.024 | 63.75 | 1.010 | cas.cz |
| Ba₀.₉₉Nd₀.₀₁Ti₁.₀₀₅O₃ | 3.982 | 4.020 | 63.56 | 1.010 | cas.cz |
| Ba₀.₉₈Nd₀.₀₂Ti₁.₀₀₅O₃ | 3.978 | 4.014 | 63.32 | 1.009 | cas.cz |
| Ba₀.₉₅Nd₀.₀₅Ti₁.₀₀₅O₃ | 3.972 | 4.004 | 62.96 | 1.008 | cas.cz |
Q & A
Q. What synthesis methods are commonly used to prepare neodymium titanate for piezoelectric applications?
this compound is synthesized via the sol-gel method using precursors like neodymium oxide (Nd₂O₃) and tetrabutyl titanate. The process involves dissolving precursors in solvents (e.g., 2-methoxyethanol), followed by hydrolysis, gelation, and high-temperature calcination (~800–1000°C). This method ensures homogeneity and fine-grained microstructure, critical for piezoelectric properties . Commercial synthesis emphasizes purity (>99.9%) through controlled stoichiometry and particle size optimization .
Q. Which characterization techniques are essential for analyzing the structural properties of this compound?
Key techniques include:
- X-ray Diffraction (XRD) : To confirm phase purity and crystallinity.
- Scanning Electron Microscopy (SEM) : For microstructure and grain size analysis.
- Raman Spectroscopy : To identify vibrational modes linked to TiO₆ octahedral distortions.
- Dielectric Spectroscopy : To measure permittivity and loss tangent at varying frequencies .
Q. What is the Curie temperature of this compound, and how does it compare to other rare-earth titanates?
this compound has a Curie temperature of 1482°C , making it suitable for high-temperature piezoelectric applications. Comparatively:
| Material | Curie Temperature (°C) |
|---|---|
| Praseodymium titanate | >1550 |
| Lanthanum titanate | 1461 |
| Calcium niobate | >1525 |
| This thermal stability enables use in harsh environments (e.g., aerospace sensors) . |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported dielectric properties of this compound-based materials?
Contradictions often arise from synthesis variables (e.g., doping concentration, annealing conditions). To address this:
Q. What experimental strategies optimize the dielectric properties of this compound for resonator antennas?
Key approaches include:
- Compositional tuning : Blending with zirconium tin titanate or calcium silicate to enhance bandwidth and reduce loss .
- Morphological control : Fabricating truncated cone or cylindrical resonators to improve radiation efficiency.
- High-frequency testing : Measuring permittivity (εᵣ > 80) and quality factor (Q) in GHz ranges for telecom applications .
Q. How does A-site neodymium doping influence ferroelectric hysteresis in barium titanate systems?
A-site Nd³⁺ doping in BaTiO₃ introduces lattice strain, reducing tetragonality (c/a ratio) and shifting the Curie point. This suppresses domain wall mobility, lowering remnant polarization (Pᵣ) but improving fatigue resistance. Quantitative analysis requires piezoresponse force microscopy (PFM) and P-E loop measurements under varying electric fields .
Q. What methodologies ensure high-purity this compound for advanced material research?
- Ultrafine particle synthesis : Use precursors with mean particle size <15 nm and surface area >55 m²/g to minimize impurities .
- Spectroscopic validation : ICP-MS for elemental analysis and FTIR to detect organic residues.
- Controlled atmosphere annealing : Prevents Ti³⁺ formation by calcining in oxygen-rich environments .
Methodological and Data Analysis Questions
Q. How should researchers design experiments to study this compound’s stability under neutron flux or extreme temperatures?
- In-situ neutron irradiation : Expose samples to fluxes >10¹³ n/cm² while monitoring structural changes via XRD .
- Thermal cycling : Perform cyclic heating (up to 1500°C) in inert atmospheres and measure post-annealing piezoelectric coefficients (d₃₃) .
- Microscopic analysis : Use TEM to assess radiation-induced defects or phase segregation .
Q. What statistical approaches are recommended for analyzing conflicting ionic conductivity data in doped this compound?
- Multivariate regression : Correlate conductivity with dopant concentration, oxygen vacancies, and grain size.
- Error propagation analysis : Quantify uncertainties from impedance fitting (e.g., Cole-Cole vs. Davidson-Cole models).
- Machine learning : Train models on historical datasets to predict conductivity trends and identify outliers .
Application-Driven Questions
Q. Can this compound be integrated into multilayer ceramic capacitors (MLCCs) for high-voltage applications?
Yes, its high permittivity and thermal stability make it suitable for MLCCs. Key steps include:
- Layer-by-layer deposition : Using tape casting or screen printing.
- Co-firing compatibility : Match thermal expansion coefficients with Ni or Cu electrodes.
- Breakdown strength testing : Evaluate under DC fields >50 kV/cm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
